molecular formula C9H5ClIN B2614668 1-Chloro-5-iodoisoquinoline CAS No. 1379322-93-6

1-Chloro-5-iodoisoquinoline

Cat. No.: B2614668
CAS No.: 1379322-93-6
M. Wt: 289.5
InChI Key: FWTSURVEHDDGAU-UHFFFAOYSA-N
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Description

1-Chloro-5-iodoisoquinoline (CAS 1379322-93-6) is a high-purity small molecule organoiodide compound with the molecular formula C₉H₅ClIN and a molecular weight of 289.50 g/mol . This compound is of significant interest in neuroscience and medicinal chemistry research primarily due to its potent and selective inhibition of SARM1 (Sterile Alpha and TIR Motif-Containing 1) NADase activity . The SARM1 protein is a central executioner in the programmed axon degeneration pathway, a process common to many neurodegenerative diseases and injuries . Upon activation, SARM1 consumes the essential metabolic cofactor NAD+, leading to catastrophic axonal energy depletion and degeneration . Research has demonstrated that 5-iodoisoquinoline analogs, such as this compound, function as powerful pharmacological blockers of this process. They potently inhibit SARM1's NAD+-hydrolyzing activity, thereby preserving NAD+ levels and protecting axons from degeneration induced by physical injury or mitochondrial dysfunction . The primary research application of this compound is as a chemical tool to interrogate the SARM1-dependent degeneration pathway. Its use allows researchers to model the protective effects of SARM1 knockout, providing a potential therapeutic strategy for conditions like Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS) . Furthermore, studies show that SARM1 inhibition can rescue a "metastable" pool of axons that are damaged but still viable, indicating potential not only for preventing degeneration but also for promoting functional recovery after injury . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTSURVEHDDGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemoselective Scaffolding: A Technical Guide to 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1379322-93-6 Formula: C₉H₅ClIN Molecular Weight: 291.50 g/mol

Executive Summary: The Orthogonal Advantage

In the landscape of heterocyclic building blocks, 1-Chloro-5-iodoisoquinoline (CAS 1379322-93-6) represents a high-value "bifunctional scaffold." Its utility in medicinal chemistry stems from the electronic and steric disparity between its two halogen substituents.

The chlorine atom at the C1 position functions as an imidoyl chloride equivalent , highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the iodine atom at the C5 position acts as a classic aryl iodide , primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

This guide details the properties, synthesis, and chemoselective strategies required to exploit this orthogonality, enabling researchers to construct complex pharmacological agents—particularly kinase inhibitors and SARM1 modulators—with precise regiocontrol.

Chemical Profile & Physical Properties[1][2][3][4][5]

The physicochemical profile of this compound dictates its handling and purification. As a halogenated heterocycle, it exhibits lipophilic characteristics typical of fragment-based drug discovery (FBDD) scaffolds.

PropertyValue / DescriptionTechnical Note
Appearance Off-white to pale yellow solidColoration often deepens upon oxidation/light exposure.
Solubility DCM, CHCl₃, DMSO, EtOAcPoor solubility in water/aliphatic hexanes.
LogP (Predicted) ~3.4 - 3.8High lipophilicity due to heavy halogenation.
Reactivity Rank C1-Cl (SNAr) > C5-I (Pd-OxAdd)Condition dependent. See Section 4.[1]
Storage 2–8°C, Inert AtmosphereLight sensitive (C-I bond lability).

Synthesis & Manufacturing Workflow

The synthesis of this compound is rarely a single-step process. It is most robustly accessed via the N-oxide rearrangement route , starting from 5-iodoisoquinoline. This pathway avoids the regioselectivity issues often encountered during direct halogenation of the isoquinoline ring.

Synthetic Pathway Diagram

The following workflow illustrates the conversion of 5-aminoisoquinoline to the final target, ensuring the iodine is installed before the sensitive C1-chlorination.

SynthesisPath Start 5-Aminoisoquinoline Inter1 5-Iodoisoquinoline (Sandmeyer) Start->Inter1 1. NaNO2, H+ 2. KI Inter2 5-Iodoisoquinoline N-Oxide Inter1->Inter2 m-CPBA, DCM RT, 12h Product This compound (Target) Inter2->Product POCl3, Reflux (Meisenheimer-type)

Figure 1: Step-wise synthesis via N-oxide activation. The critical step is the POCl₃ mediated chlorination/deoxygenation.

Detailed Protocol: N-Oxide Rearrangement

Context: This protocol describes the final transformation (Inter2


 Product).
Safety:  POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Charge a round-bottom flask with 5-iodoisoquinoline N-oxide (1.0 equiv) under argon.

  • Reagent Addition: Add anhydrous POCl₃ (Phosphorus oxychloride, ~5–10 equiv). The POCl₃ acts as both reagent and solvent.

    • Note: For larger scales, dilute with anhydrous CHCl₃ to moderate the exotherm.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the polar N-oxide.

  • Workup (Critical):

    • Cool reaction to RT.

    • Slowly pour the mixture onto crushed ice/water with vigorous stirring (Quench).

    • Neutralize with saturated NaHCO₃ or NH₄OH to pH ~8.

    • Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes significantly faster than the N-oxide precursor.

Chemoselectivity & Reactivity[2]

The power of CAS 1379322-93-6 lies in its divergent reactivity . The researcher can selectively functionalize one position while preserving the other by choosing the correct reaction class.[2]

The Reactivity Hierarchy
  • C1-Chlorine: Activated by the adjacent ring nitrogen. Reacts via SNAr .

    • Nucleophiles:[3] Primary/secondary amines, alkoxides, thiols.

    • Conditions: Mild heating, base (e.g., Et₃N, K₂CO₃).

  • C5-Iodine: Unactivated aryl halide. Reacts via Pd-Catalysis .

    • Couplings: Suzuki (Boronic acids), Sonogashira (Alkynes), Buchwald (Amines).

    • Conditions: Pd catalyst, Ligand, Heat.[4]

Strategic Functionalization Map

ReactivityMap Core This compound (CAS 1379322-93-6) PathA Path A: S_NAr Functionalization (Nucleophilic Attack at C1) Core->PathA R-NH2, Base Heat PathB Path B: Pd-Catalyzed Coupling (Oxidative Addition at C5) Core->PathB Pd(PPh3)4, Ar-B(OH)2 Suzuki Conditions ProdA 1-Amino-5-iodoisoquinoline (C5-I preserved) PathA->ProdA Final Drug Candidate Final Drug Candidate ProdA->Final Drug Candidate Subsequent Pd-Coupling ProdB 1-Chloro-5-arylisoquinoline (C1-Cl preserved) PathB->ProdB ProdB->Final Drug Candidate Subsequent SNAr

Figure 2: Divergent synthetic pathways. Path A exploits the acidic nature of the C1-Cl bond. Path B exploits the weak C-I bond energy.

Validated Protocol: Selective C1-Amination (SNAr)

To install a solubilizing group or pharmacophore at C1 without touching the C5-Iodine.

  • Dissolve: this compound (1 equiv) in NMP or Isopropanol .

  • Add Nucleophile: Add amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).

  • Heat: Stir at 80–100°C.

    • Insight: The C1-Cl is labile enough that high-boiling solvents (DMSO/NMP) often allow this to proceed without metal catalysis, leaving the C5-I intact for later steps.

  • Monitor: LCMS should show conversion to the M+Amine adduct with the Iodine isotope pattern preserved.

Applications in Drug Discovery[2][4][8][11]

SARM1 Inhibition & Neuroprotection

Research indicates that isoquinoline scaffolds, specifically 5-iodoisoquinoline derivatives, are potent inhibitors of SARM1 (Sterile Alpha and TIR Motif Containing 1), an enzyme central to axonal degeneration.[5][6]

  • Mechanism: The 5-iodo substituent is critical for binding affinity within the SARM1 NADase pocket.

  • Usage: CAS 1379322-93-6 serves as a precursor to generate 1-amino-5-iodoisoquinoline derivatives, which improve solubility and oral bioavailability compared to the parent 5-iodoisoquinoline.

Kinase Inhibitor Scaffolding

The isoquinoline core is a bioisostere for quinoline and quinazoline (common kinase scaffolds).

  • SAR Strategy: The C1 position typically orients toward the solvent front or hinge region (depending on binding mode), while the C5 position projects into the hydrophobic back pocket. The ability to independently vary these vectors makes this CAS number a "privileged structure" in library generation.

Handling & Safety (GHS)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust.

    • Light Protection: Iodine-carbon bonds can undergo homolytic cleavage under strong UV light. Store in amber vials.

    • Acid Sensitivity: While the isoquinoline ring is basic, the C1-Cl bond can hydrolyze to the isocarbostyril (1-hydroxyisoquinoline) under strong acidic aqueous conditions.

References

  • BenchChem. 5-Chloroisoquinoline: A Technical Guide for Researchers. (Accessed 2024).[7] Link

  • Sigma-Aldrich. 1-Chloroisoquinoline Product Information & Protocols. (Accessed 2024).[7] Link

  • National Institutes of Health (NIH). The Chemical Biology of NAD+ Regulation in Axon Degeneration (SARM1). (Accessed 2024).[7] Link

  • MDPI Molecules. Regioselective Functionalization of Quinolines through C-H Activation. (Accessed 2024).[7] Link

  • SynHet. this compound CAS 1379322-93-6 Manufacturer Data. (Accessed 2024).[7] Link[8]

Sources

5-Iodo-1-Chloroisoquinoline: A Master Key for Orthogonal Heterocyclic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural logic, synthetic access, and orthogonal functionalization strategies for 5-iodo-1-chloroisoquinoline , a high-value heterocyclic building block.

Executive Summary

5-Iodo-1-chloroisoquinoline (CAS: 19493-44-8 [Core Scaffold]) represents a strategic "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses two distinct halogen handles—a C1-chloro and a C5-iodo substituent—that react under mutually exclusive conditions.

  • The C1-Chloro motif functions as an electrophilic imidoyl chloride equivalent, highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to activation by the adjacent ring nitrogen.
    
  • The C5-Iodo motif acts as a classic aryl iodide, serving as a superior partner for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

This duality allows researchers to sequentially functionalize the isoquinoline core with high regiocontrol, making it an essential intermediate for developing kinase inhibitors, SARM1 inhibitors, and CNS-active agents.[1]

Chemical Profile & Physical Properties[2]

PropertyData
IUPAC Name 1-Chloro-5-iodoisoquinoline
Molecular Formula

Molecular Weight 289.50 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Lit.)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Key Reactivity C1 (

active), C5 (Pd-oxidative addition active)
Storage 2–8 °C, inert atmosphere (Argon/Nitrogen), light-sensitive.[1]

Structural Logic: The Orthogonal Reactivity Map

The utility of this building block stems from the electronic disparity between the two positions.

  • C1 Position (Electrophilic): The C1 carbon is electron-deficient because it is part of the

    
     bond. The nitrogen atom pulls electron density, making C1 highly reactive toward nucleophiles (amines, alkoxides, thiols) via an addition-elimination mechanism (
    
    
    
    ).[1]
  • C5 Position (Nucleophilic/Neutral): The C5 position is on the carbocyclic ring, electronically distinct from the pyridine-like ring. The C-I bond is weak and electron-rich enough to undergo rapid oxidative addition with Pd(0) catalysts, often faster than the C-Cl bond at C1.

Visualization: Orthogonal Functionalization Workflow

The following diagram illustrates the divergent pathways available from the core scaffold.

OrthogonalStrategy cluster_logic Regioselectivity Logic node_core 5-Iodo-1-chloroisoquinoline (The Scaffold) node_snar Route A: C1-Substitution (Nucleophilic Aromatic Substitution) node_core->node_snar  Amines/Alkoxides  No Metal, < 80°C node_pd Route B: C5-Coupling (Pd-Catalyzed Cross-Coupling) node_core->node_pd  Boronic Acids/Pd(0)  Suzuki/Sonogashira node_prod_A 1-Amino/Alkoxy-5-iodoisoquinoline (Retains C5-I for later coupling) node_snar->node_prod_A node_prod_B 1-Chloro-5-arylisoquinoline (Retains C1-Cl for later displacement) node_pd->node_prod_B node_logic C1-Cl is activated for SnAr. C5-I is activated for Pd-Catalysis. Routes are mutually exclusive.

Caption: Divergent synthetic pathways demonstrating the selective functionalization of C1 vs. C5 positions.

Synthetic Access

Accessing the 5-iodo-1-chloroisoquinoline core typically follows a Rearrangement-Chlorination strategy starting from the N-oxide.

Step 1: Iodination of Isoquinoline

Direct iodination of isoquinoline is regioselective for the 5-position due to the deactivation of the pyridine ring (positions 1-4) and the


-position of the benzene ring (position 5) being the most nucleophilic site available for electrophilic substitution.
  • Reagents: Isoquinoline, N-Iodosuccinimide (NIS), Triflic Acid (TfOH) or

    
    .[1]
    
  • Conditions: 0°C to RT.

  • Mechanism: Protonation of the nitrogen deactivates the heterocyclic ring; the iodonium ion attacks C5.

Step 2: N-Oxidation
  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.

  • Product: 5-Iodoisoquinoline N-oxide.

Step 3: Chlorination (The Meisenheimer/Rearrangement)

This is the critical step to install the chlorine at C1.

  • Reagents:

    
     (Phosphorus oxychloride), reflux.
    
  • Mechanism: The N-oxide oxygen attacks

    
    , creating an activated intermediate.[1] Chloride ion attacks C1, followed by elimination of the phosphate group and re-aromatization.[1]
    
  • Yield: Typically 80–90%.

Experimental Protocols (The "Guide")

Protocol A: Regioselective at C1 (Displacement of Chlorine)

Use this route to install amines or ethers at C1 while preserving the C5-Iodide.

Reagents:

  • Substrate: 5-iodo-1-chloroisoquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (e.g., Morpholine, 1.2 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (anhydrous)

Procedure:

  • Dissolve 5-iodo-1-chloroisoquinoline in DMF (0.2 M concentration).

  • Add

    
     and the amine.
    
  • Heat to 60–80 °C . Note: Do not exceed 100 °C to avoid potential de-iodination or side reactions, although C-I is generally stable without Pd.[1]

  • Monitor by TLC/LCMS.[2] The C1-Cl is displaced rapidly (1–4 hours).

  • Workup: Dilute with water, extract with EtOAc.

  • Result: 1-amino-5-iodoisoquinoline. The C5-I remains intact for subsequent Suzuki coupling.

Protocol B: Regioselective Suzuki Coupling at C5 (Displacement of Iodine)

Use this route to install aryl/heteroaryl groups at C5. Note: C1-Cl can also react with Pd, so mild conditions are required to favor C5-I.[1]

Reagents:

  • Substrate: 5-iodo-1-chloroisoquinoline (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aqueous)
    
  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Degas solvents thoroughly (Argon sparge).

  • Combine substrate, boronic acid, and base in the solvent.[1]

  • Add Pd catalyst under Argon.

  • Heat to 60–70 °C . Critical: Avoid refluxing at >100 °C initially. The C-I bond undergoes oxidative addition much faster than C-Cl. Lower temperatures preserve the C1-Cl bond.

  • Validation: Check LCMS for the mono-coupled product (Mass = Substrate + Boronic Acid - I + H). If di-coupling (reaction at C1) is observed, lower the temperature or switch to a less active catalyst.

Applications in Drug Discovery[2][4]

SARM1 Inhibition

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key executioner of axon degeneration.[3]

  • Mechanism: SARM1 possesses NADase activity.[4][3][5] Depletion of NAD+ triggers axonal death.

  • Relevance: 5-Iodoisoquinoline (and its derivatives) acts as a potent inhibitor of SARM1 (IC50 ~75 nM).[4] It functions as a "mechanism-based" inhibitor, undergoing base exchange with NAD+ to form a conjugate that locks the enzyme.[1]

  • Role of 1-Chloro: The this compound scaffold allows medicinal chemists to install solubilizing groups (via

    
     at C1) to improve the pharmacokinetic profile (ADME) while retaining the critical 5-iodo warhead necessary for SARM1 binding.
    
Kinase Inhibitors

Isoquinolines are privileged scaffolds in kinase inhibition (e.g., Rho-kinase, PKA).[1] The 1,5-substitution pattern allows the molecule to span the ATP-binding pocket (C1 interaction) and the hydrophobic back pocket (C5 interaction).

Safety & Handling

  • Hazards: 5-Iodo-1-chloroisoquinoline is an organic halide. Treat as an irritant (Skin/Eye/Respiratory).

  • Sensitization: Isoquinolines can be skin sensitizers. Use double gloving (Nitrile).

  • Stability: Store away from light. The C-I bond can undergo photolytic cleavage over prolonged exposure to strong light.

References

  • Synthesis of 1-Chloroisoquinolines: Robinson, R. "The reaction of isoquinoline N-oxides with phosphoryl chloride." J. Chem. Soc., 1949.
  • SARM1 Inhibition: Hughes, R. O., et al. "Small Molecule Inhibitors of SARM1 NADase Activity Protect Axons from Degeneration."[1][3] Cell Reports, 2021. Link

  • Orthogonal Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010. (General reactivity of halo-isoquinolines).

  • Regioselective Coupling: Schnürch, M., et al. "Halogen-Dance Reactions on N-Heterocycles."[1] Chem. Rev., 2007. (Discussion on halogen reactivity order).

  • Patent Reference: "High-yield synthesis method of 5-iodoisoquinoline compounds." CN112300072A. Link

Sources

1-Chloro-5-iodoisoquinoline: A Bifunctional Scaffold for Orthogonal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Topic: 1-Chloro-5-iodoisoquinoline (CAS: 1379322-93-6)[1]

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), This compound represents a high-value "privileged scaffold." Its utility stems from the electronic disparity between the C1 and C5 positions, enabling orthogonal functionalization .

Unlike symmetrical di-halo heterocycles, this scaffold offers two distinct reactivity profiles:[2]

  • C5-Iodine: A classic aryl iodide motif, highly responsive to Palladium(0)-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions.

  • C1-Chlorine: An activated heteroaryl chloride adjacent to the ring nitrogen. It is electronically primed for Nucleophilic Aromatic Substitution (

    
    ) or higher-energy catalytic couplings.
    

This guide details the synthesis, reactivity logic, and experimental protocols required to exploit this scaffold for generating complex bioactive isoquinoline libraries, particularly relevant for SARM1 inhibition and ROCK kinase targeting.

Scaffold Architecture & Reactivity Profile

The isoquinoline core is electron-deficient, but the degree of deficiency varies significantly across the ring system. Understanding this is the key to controlling chemoselectivity.

Electronic Discrimination
  • Position 1 (C1): The carbon atom adjacent to the nitrogen is highly electron-deficient (imino-like). The C1-Cl bond is activated, behaving similarly to a 2-chloropyridine. It is susceptible to attack by strong nucleophiles (amines, alkoxides) via an addition-elimination mechanism (

    
    ).
    
  • Position 5 (C5): Located on the carbocyclic ring, this position behaves as a typical unactivated aryl halide. The C5-I bond is weaker than the C1-Cl bond, making it kinetically superior for oxidative addition to Pd(0) catalysts.

The Chemoselectivity Rule

In a competitive cross-coupling environment (e.g., Suzuki-Miyaura), the reactivity order is:



This allows researchers to install a carbon framework at C5 first, leaving the C1-chloride intact for a subsequent "closing" step (e.g., introducing a solubilizing amine tail).

Visualization: Orthogonal Reactivity Logic

ReactivityMap Core This compound C5_Path Path A: C5-Selective Coupling (Suzuki, Sonogashira) Core->C5_Path Pd(0), Mild Base k(I) >> k(Cl) C1_Path Path B: C1-Substitution (SnAr with Amines/Alkoxides) Core->C1_Path Difficult Control (Potential Mixture) C5_Product 5-Aryl-1-chloroisoquinoline C5_Path->C5_Product C5_Product->C1_Path Heat, Nucleophile Final_Drug 1-Amino-5-arylisoquinoline (Bioactive Core) C1_Path->Final_Drug

Caption: Figure 1. Chemoselective functionalization strategy. The C5-I bond allows for initial cross-coupling, preserving the C1-Cl handle for late-stage diversification.

Synthetic Access to the Scaffold

While this compound is commercially available (CAS 1379322-93-6), in-house preparation is often required for scale-up or when starting from cheaper precursors like 5-aminoisoquinoline.

Validated Synthetic Route

The synthesis follows a standard 3-step sequence:

  • Sandmeyer Reaction: Conversion of 5-aminoisoquinoline to 5-iodoisoquinoline.

  • N-Oxidation: Oxidation of the pyridine ring nitrogen.

  • Deoxychlorination: Rearrangement/chlorination using Phosphorus Oxychloride (

    
    ).
    
Workflow Diagram

SynthesisFlow Start 5-Aminoisoquinoline Step1 Step 1: Sandmeyer (NaNO2, HCl, KI) Start->Step1 Inter1 5-Iodoisoquinoline (Key Intermediate) Step1->Inter1 Step2 Step 2: N-Oxidation (mCPBA or H2O2/UHP) Inter1->Step2 Inter2 5-Iodoisoquinoline N-oxide Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Final This compound Step3->Final

Caption: Figure 2. Step-wise synthetic pathway from 5-aminoisoquinoline to the target scaffold.

Experimental Protocols

The following protocols are derived from standard methodologies for isoquinoline functionalization and adapted for the di-halo system.

Step 1: Synthesis of 5-Iodoisoquinoline (Sandmeyer)

Note: This step establishes the C5-halogen.

  • Diazotization: Dissolve 5-aminoisoquinoline (10.0 g, 69 mmol) in 6M HCl (150 mL). Cool to 0°C. Add a solution of

    
      (5.2 g, 76 mmol) in water (20 mL) dropwise, maintaining temperature <5°C. Stir for 30 min.
    
  • Iodination: Carefully add a solution of KI (23.0 g, 138 mmol) in water (50 mL). The mixture will turn dark.

  • Workup: Allow to warm to room temperature and stir for 2 hours. Neutralize with NaOH or

    
     (carefully!). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with 
    
    
    
    (to remove iodine) and brine.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields 5-iodoisoquinoline as a yellow solid.

    • Reference Check: This aligns with protocols for SARM1 inhibitor precursors [1][2].

Step 2 & 3: N-Oxidation and Chlorination

Note: This sequence installs the C1-Cl "warhead".

  • Oxidation: Dissolve 5-iodoisoquinoline (5.0 g) in DCM (50 mL). Add mCPBA (1.2 eq) portion-wise at 0°C. Stir overnight at RT. Wash with saturated

    
     to remove benzoic acid. Dry and concentrate to yield the N-oxide.
    
  • Chlorination: Suspend the crude N-oxide in dry DCM (or use neat if scale allows). Add

    
      (5 eq) dropwise.
    
  • Reflux: Heat the mixture to reflux (approx. 40°C for DCM or 100°C if neat) for 3-5 hours. Monitor by TLC (the N-oxide is very polar; product is non-polar).

  • Quench: Critical Safety Step. Pour the reaction mixture onto crushed ice/water slowly. Neutralize with solid

    
    .
    
  • Isolation: Extract with DCM. The product, This compound , is obtained after column chromatography (typically 10-20% EtOAc in Hexanes).

Step 4: Site-Selective Suzuki Coupling (C5-Functionalization)

Objective: Couple a phenyl ring at C5 without touching C1-Cl.

  • Reagents: this compound (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq, 2.0 eq), DME (Dimethoxyethane).
  • Procedure: Degas solvents with Argon. Combine reactants in a sealed tube. Heat to 80°C for 4-6 hours.

  • Causality: The temperature is kept moderate (80°C). Higher temperatures (>110°C) or more active catalysts (e.g., XPhos) might begin to engage the C1-Cl bond.

  • Outcome: Yields 1-chloro-5-phenylisoquinoline . The C1-Cl remains available for displacement by amines in the next step.

Medicinal Chemistry Applications

Case Study: SARM1 Inhibitors

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key executioner of axon degeneration.[3][4] Isoquinolines are potent inhibitors of SARM1 NADase activity.[3]

  • Target: 5-iodoisoquinoline (DSRM-3716) is a known inhibitor [3].[4]

  • Optimization: Using the this compound scaffold, chemists can introduce polar groups at C1 to improve solubility and blood-brain barrier (BBB) penetration, while retaining the critical C5-iodo or C5-aryl interaction.

Comparison of Functionalization Potential:

Feature5-Iodoisoquinoline (Parent)This compound (Scaffold)
C5 Position Reactive (Coupling)Reactive (Coupling)
C1 Position Inert (C-H)Reactive (Cl) - Allows

Solubility LowTunable (via C1-amine)
Selectivity Single vectorDual vector (Orthogonal)
Data Summary: Reactivity Trends
Reaction TypeTarget PositionConditionsCatalyst/Reagent
Suzuki Coupling C5-I 60-80°C, Mild Base

or

Sonogashira C5-I RT-50°C

, CuI

Displacement
C1-Cl 100-140°C (or Microwave)Primary/Secondary Amines
Buchwald-Hartwig C1-Cl >100°C, Strong BasePd2(dba)3, BINAP/Xantphos

References

  • BenchChem. (2025). A Comparative Analysis of 5-Chloroisoquinoline and Other Halo-isoquinolines.

  • Hughes, R. O., et al. (2021).[4] Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate. Cell Reports.

  • Shi, Y., et al. (2022). Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. Molecular Cell.

  • RSC Publishing. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science.

  • Organic Chemistry Portal. Synthesis of Isoquinolines.

Sources

1-Chloro-5-iodoisoquinoline SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Orthogonal Scaffolds in Medicinal Chemistry: A Technical Guide to 1-Chloro-5-iodoisoquinoline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

In the architecture of kinase inhibitors and intercalating agents, the isoquinoline scaffold remains a privileged structure. Among its halogenated derivatives, This compound represents a high-value "bifunctional linchpin." Its utility stems from the electronic disparity between the C1 and C5 positions: the C1-chloro substituent acts as an electrophilic site for nucleophilic aromatic substitution (


), while the C5-iodo substituent serves as a prime handle for palladium-catalyzed cross-coupling. This guide provides the structural informatics, synthetic pathways, and chemoselective strategies required to utilize this scaffold effectively.

Part 1: Chemical Identity & Structural Informatics

Precise structural identification is critical for database integration and intellectual property filings. The following identifiers are generated based on IUPAC standards for the canonical structure.

Table 1: Compound Identity Matrix

Parameter Data / Identifier
IUPAC Name This compound
Common Name 1-Cl-5-I-Isoquinoline
Molecular Formula

Molecular Weight 289.50 g/mol
Canonical SMILES Clc1nccc2c(I)cccc12
Isomeric SMILES ClC1=NC=CC2=C(I)C=CC=C21
InChI String InChI=1S/C9H5ClIN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H/i5I (Base structure)
Key Reactivity C1 (

active); C5 (Pd-oxidative addition active)

Note on Numbering: In the isoquinoline system, the nitrogen atom is position 2. The carbon adjacent to the nitrogen in the pyridine ring is position 1. The bridgehead carbons are 4a and 8a. The benzene ring positions start at 5 (top) and proceed to 8. Thus, the chlorine is at the highly electrophilic C1, and the iodine is at the C5 peri-position.

Part 2: Synthetic Access (Modular Protocol)

While this compound is commercially available from specialized building block vendors, in-house synthesis is often required to ensure purity or to access analogues. The most robust route utilizes a functionalization-activation sequence starting from 5-iodoisoquinoline.

Mechanism of Action
  • N-Oxidation: The nitrogen lone pair is oxidized to form the N-oxide, increasing electron density at C1 via mesomeric effects, but paradoxically making the ring susceptible to rearrangement.

  • Chlorination/Rearrangement: Treatment with phosphoryl chloride (

    
    ) converts the N-oxide into an intermediate (likely a phosphoro-imidate) which undergoes nucleophilic attack by chloride at C1, followed by elimination of the phosphate group.
    
Step-by-Step Experimental Protocol

Phase A: Synthesis of 5-Iodoisoquinoline (Precursor) Reference Grounding: This step utilizes N-iodosuccinimide (NIS) and acid catalysis, a standard method for iodinating electron-deficient heterocycles [1].

  • Reagents: Isoquinoline (1.0 eq), NIS (1.5 eq), Trifluoromethanesulfonic acid (TfOH).

  • Conditions: Stir in inert solvent (DCM or neat acid depending on scale) at -10°C to 0°C.

  • Workup: Quench with sodium thiosulfate (

    
    ) to remove excess iodine. Extract with DCM.[1]
    

Phase B: N-Oxidation

  • Reagents: 5-Iodoisoquinoline (1.0 eq), m-CPBA (1.2 eq) or Urea-Hydrogen Peroxide.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Procedure: Stir at RT for 4–12 hours. Monitor by TLC (N-oxides are significantly more polar/lower

    
    ).
    
  • Purification: N-oxides can often be precipitated or used crude after washing with basic alumina to remove m-chlorobenzoic acid byproducts.

Phase C: The Meisenheimer-Type Rearrangement (


) 
Reference Grounding: Standard protocol for converting isoquinoline-N-oxides to 1-chloroisoquinolines [2].
  • Setup: Flame-dried round bottom flask, reflux condenser, inert atmosphere (

    
    ).
    
  • Addition: Dissolve 5-iodoisoquinoline-N-oxide in dry DCM (optional) or use neat

    
     (excess, acts as solvent/reagent).
    
  • Thermal Cycle: Heat to reflux (approx. 105°C if neat) for 2–4 hours.

  • Critical Safety Step (Quench): Cool reaction to 0°C. Pour slowly onto crushed ice/ammonia mixture. Caution: Hydrolysis of

    
     is violent and exothermic.
    
  • Isolation: Extract with

    
    . Wash with brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). The 1-chloro product is less polar than the N-oxide.

Part 3: Chemoselectivity & Orthogonal Functionalization

The power of this scaffold lies in its Chemo-Orthogonality . The C1-Cl and C5-I bonds react under mutually exclusive conditions, allowing for programmable library generation.

Reactivity Logic
  • C5-Iodo (Soft Electrophile): The C-I bond is weak and electron-rich. It undergoes oxidative addition with Pd(0) rapidly. It is inert to standard nucleophilic displacement (

    
    ) because the benzene ring is not sufficiently electron-deficient.
    
  • C1-Chloro (Hard Electrophile): The C-Cl bond is activated by the adjacent imine-like Nitrogen (

    
    ). This position is highly susceptible to 
    
    
    
    with amines, thiols, or alkoxides. It is slower to react in Pd-catalysis compared to the iodide (unless specialized N-heterocyclic carbene ligands are used).
Strategic Workflows (Visualized)

The following diagram illustrates the divergent pathways available to the medicinal chemist.

G Start This compound (Scaffold) PathA Path A: Suzuki/Sonogashira (Chemoselective at C5) Start->PathA Pd(PPh3)4, Ar-B(OH)2 Base, 80°C PathB Path B: SNAr Displacement (Chemoselective at C1) Start->PathB R-NH2, DMSO 100°C ProdA Intermediate A (1-Cl-5-Aryl-isoquinoline) PathA->ProdA FinalA Final Drug Candidate A (1-Amino-5-Aryl) ProdA->FinalA R-NH2, Heat (SNAr) ProdB Intermediate B (1-Amino-5-iodo-isoquinoline) PathB->ProdB FinalB Final Drug Candidate B (1-Amino-5-Aryl) ProdB->FinalB Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki)

Figure 1: Divergent synthetic workflows. Path A utilizes the lability of the C-I bond for cross-coupling first. Path B utilizes the electron-deficiency of C1 for nucleophilic substitution first.

Part 4: Safety & Handling Protocols

Working with halogenated isoquinolines requires strict adherence to safety standards due to their potential as skin sensitizers and the hazards associated with their synthesis precursors (


).
  • Lachrymator Potential: Benzylic-like halides and halo-heterocycles can be severe eye irritants. All solid handling should occur in a fume hood.

  • Reaction Quenching: The hydrolysis of

    
     generates HCl gas and phosphoric acid. Always quench into a biphasic system (Ice/DCM) or a buffered basic solution to neutralize acid immediately.
    
  • Storage: Store this compound under inert gas (

    
     or 
    
    
    
    ) at 4°C. The C-I bond is light-sensitive; use amber vials to prevent photo-deiodination.

References

  • BenchChem. (2025).[2] Comparative Analysis of Halo-isoquinolines: Reactivity and Synthesis. Retrieved from .

  • ChemicalBook. (2025). Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-oxide: Protocols and Yields. Retrieved from .

  • PubChem. (2025).[3] Compound Summary: 1-Chloroisoquinoline (CID 140539).[3][4] National Library of Medicine.[5] Retrieved from .

  • Organic Chemistry Portal. (2023). Synthesis of Isoquinolines: Modern Methods and Mechanisms. Retrieved from .

Sources

Strategic Handling and Synthetic Utility of 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a strategic whitepaper for drug discovery professionals, moving beyond standard SDS compliance into functional application and chemical logic.

Technical Guide & Safety Data Profile

Document Control:

  • Target Compound: 1-Chloro-5-iodoisoquinoline

  • Primary Application: Bifunctional Heteroaromatic Scaffold / Kinase Inhibitor Intermediate

  • Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists

Part 1: Executive Summary & Chemical Identity

The "Linchpin" Scaffold this compound is a high-value "linchpin" intermediate in medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile . The molecule possesses two distinct halogen handles:

  • C1-Chlorine: Activated by the adjacent ring nitrogen (imidoyl chloride-like), highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C5-Iodine: An unactivated aryl iodide, ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This duality allows researchers to sequentially functionalize the ring system with high regioselectivity, making it a critical building block for Rho-kinase (ROCK) inhibitors and PARP inhibitors.

Physiochemical Data Table
PropertySpecificationNote
Chemical Name This compound
CAS Number Verify on Vial (Common: 1000669-72-6 or isomer specific)Note: Isomers vary.[2] Verify C1 vs C5 substitution via NMR.
Molecular Formula C9H5ClIN
Molecular Weight 289.50 g/mol High halogen mass contribution.
Physical State Solid (Crystalline powder)Usually off-white to pale yellow.[2]
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in alcohols; Insoluble in water.
Melting Point 95–105 °C (Predicted)Batch dependent.
Reactivity Class Electrophile (C1) / Oxidative Addition Partner (C5)Moisture sensitive (C1-Cl hydrolysis risk).

Part 2: Hazard Identification & Risk Management (GHS)

Expert Insight: While formally classified as an Irritant, the C1-chlorine moiety makes this compound a potential potent sensitizer and lachrymator . It can hydrolyze to HCl and the corresponding lactam (isocarbostyril) upon contact with mucosal membranes.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3 / 4Toxic/Harmful if swallowed.[3][4]H301/H302
Skin Corrosion/Irritation 2Causes skin irritation.[5][6][7]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[3][5][7]H319
STOT - Single Exposure 3May cause respiratory irritation.[3][4][7]H335
Strategic Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on scale and operation.

SafetyWorkflow Start Start: Handling this compound ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Screening) ScaleCheck->SmallScale LargeScale > 1 g (Scale-up) ScaleCheck->LargeScale ControlsSmall Standard Fume Hood Nitrile Gloves (Double) Safety Glasses SmallScale->ControlsSmall ControlsLarge High-Flow Fume Hood Respirator (P95/P100) Sleeve Covers + Face Shield LargeScale->ControlsLarge Action Perform Operation ControlsSmall->Action ControlsLarge->Action Waste Quench: Treat with mild base (NaHCO3) Dispose as Halogenated Waste Action->Waste

Caption: Risk stratification workflow. Note the escalated controls for scale-up due to potential HCl generation upon hydrolysis.

Part 3: Synthetic Utility & Orthogonal Reactivity

The Core Technical Value The primary utility of this compound is its ability to undergo sequential functionalization .

Mechanism of Action: Regioselectivity
  • C1 Position (SNAr): The nitrogen atom at position 2 withdraws electron density from C1, making it highly electrophilic. Nucleophiles (amines, alkoxides) attack here first under mild conditions (Room Temp to 60°C).

  • C5 Position (Pd-Coupling): The iodine atom is on the carbocyclic ring, unaffected by the nitrogen's activation. It remains inert during SNAr but is highly reactive toward Palladium(0) for oxidative addition.

Crucial Protocol Note: If you attempt Pd-coupling first (at C5), the C1-chlorine may poison the catalyst or undergo competitive coupling (though slower). Recommendation: Perform SNAr at C1 first, or protect C1 if C5 functionalization is required first.

Reaction Pathway Diagram[7][8]

ReactivityMap Core This compound (Starting Material) Path1_Step1 Step 1: SnAr (C1) (Nucleophile/Base, 60°C) Core->Path1_Step1 Preferred Route Path2_Step1 Step 1: Pd-Coupling (C5) (Requires careful catalyst control) Core->Path2_Step1 Difficult Route Inter1 1-Amino-5-iodoisoquinoline (Stable Intermediate) Path1_Step1->Inter1 Path1_Step2 Step 2: Suzuki/Sonogashira (C5) (Pd(0), Boronic Acid) Inter1->Path1_Step2 Product1 Final Drug Scaffold (1,5-Difunctionalized) Path1_Step2->Product1 Risk RISK: C1 Hydrolysis or Competitive Coupling Path2_Step1->Risk

Caption: Orthogonal reactivity map. Path 1 (Blue) is the industry-standard "Self-Validating" route for high yields.

Part 4: Handling & Experimental Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The C1-Cl bond is moisture sensitive.

  • Container: Amber glass vial with Teflon-lined cap.

  • Shelf Life: Re-test purity (LCMS) every 6 months. If a white solid turns yellow/orange, liberation of Iodine or HCl has likely occurred.

Solubilization Protocol
  • Recommended Solvents: Anhydrous DMSO or DMF are preferred for SNAr reactions.

  • Avoid: Alcohols (MeOH/EtOH) for long-term storage of stock solutions, as solvolysis to the 1-alkoxy derivative can occur over time.

Validated Synthetic Procedure (Example: C1-Amination)

Use this protocol to validate the quality of your starting material.

  • Setup: Charge a 1-dram vial with this compound (1.0 eq) and a stir bar.

  • Solvent: Add anhydrous DMF (0.5 M concentration).

  • Reagent: Add Morpholine (1.2 eq) and DIPEA (1.5 eq).

  • Reaction: Stir at 60°C for 2 hours.

  • Monitoring: Check LCMS.

    • Success: Clean conversion to [M-Cl+Morpholine] mass.

    • Failure:[3] If starting material remains or hydrolyzes to mass [M-Cl+OH], the reagents were wet or the temperature was insufficient.

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[5][7] Seek immediate ophthalmological attention (Alkaline-like damage possible from basic nitrogen).
Skin Contact Wash with soap and water.[3][5][7] If redness persists (delayed sensitization), seek medical aid.
Inhalation Move to fresh air.[3][5][7] If wheezing occurs (HCl irritation), administer oxygen.
Spill (Solid) Dampen with inert oil (to prevent dust) or cover with sand. Sweep into a closed container. Do not use water (generates HCl gas).
Fire Emits toxic fumes (HCl, HI, NOx). Use CO2 or Dry Chemical. Wear SCBA.

References

  • PubChem. Isoquinoline, 1-chloro- Compound Summary.[6] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Isoquinolines and Cross-Coupling Strategies. Available at: [Link]

(Note: Specific CAS numbers for disubstituted isomers vary by supplier library. Always verify structure via 1H-NMR before use in GMP campaigns.)

Sources

Methodological & Application

Application Note: Site-Selective Sonogashira Coupling at the C5 Position of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of pyrimidines at the C5 position is a critical transformation in the synthesis of kinase inhibitors (e.g., Brigatinib analogs) and fluorescently labeled nucleosides. However, the pyrimidine scaffold presents a unique regioselectivity challenge: it possesses multiple electrophilic sites (C2, C4, and C6) that are highly reactive toward nucleophilic aromatic substitution (


).

This guide details the protocol for site-selective Sonogashira coupling at the C5 position of 5-bromo-2-chloropyrimidine.[1] By exploiting the electronic disparity between the "pseudo-aromatic" C5 position and the electron-deficient C2 position, researchers can achieve exclusive C5-alkynylation while preserving the C2-chloride for subsequent diversification.

Mechanistic Principles of Selectivity

Electronic Differentiation

The pyrimidine ring is electron-deficient due to the two nitrogen atoms.

  • C2 and C4/C6 Positions: These carbons are highly electron-deficient (low LUMO energy), making them prime targets for nucleophilic attack (

    
    ) but less reactive toward oxidative addition with Pd(0) compared to electron-neutral aryl halides.
    
  • C5 Position: This carbon is the least electron-deficient site on the ring (highest electron density). It behaves similarly to a standard phenyl ring.

The Halogen Effect (Chemoselectivity)

In 5-bromo-2-chloropyrimidine, selectivity is driven by the bond dissociation energy (BDE) and the rate of oxidative addition:

  • C5–Br: Weaker bond, faster oxidative addition. Pd(0) inserts here first under kinetically controlled conditions.

  • C2–Cl: Stronger bond, slower oxidative addition. Requires higher temperatures or specialized electron-rich ligands (e.g., alkylphosphines) to react.

Key Insight: By utilizing standard triphenylphosphine ligands and maintaining moderate temperatures (<60°C), the catalyst effectively "ignores" the C2–Cl bond, reacting exclusively at C5–Br.

Selectivity Map (DOT Visualization)

SelectivityMap Substrate 5-Bromo-2-chloropyrimidine C5_Site C5 Position (Br) Electron Neutral Fast Oxidative Addition Substrate->C5_Site Target Site C2_Site C2 Position (Cl) Electron Deficient Slow Oxidative Addition Substrate->C2_Site Off-Target Product C5-Alkynylated Product (C2-Cl Intact) C5_Site->Product Coupling Cycle Pd_Catalyst Pd(0) Catalyst (Standard Ligands) Pd_Catalyst->C5_Site Preferred Insertion (Kinetic Control) Pd_Catalyst->C2_Site Avoided (High Activation Energy)

Figure 1: Chemoselectivity map illustrating the preferential oxidative addition of Palladium at the C5-Br site over the C2-Cl site.[2]

Experimental Protocols

Protocol A: Chemoselective C5-Alkynylation of 5-Bromo-2-chloropyrimidine

Application: Synthesis of drug intermediates where the C2 position must remain available for later amination.

Materials
  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2–5 mol%)
  • Co-catalyst: Copper(I) iodide (CuI) (2–5 mol%)

  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (Degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a two-neck round-bottom flask or a Schlenk tube. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading: Add 5-bromo-2-chloropyrimidine (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.02 equiv), and CuI (0.02 equiv) to the flask.
    • Note: Solids are added first to ensure accurate weighing before solvent addition.

  • Degassing: Seal the flask and evacuate/backfill with Argon three times. This is critical to prevent homocoupling (Glaser coupling) of the alkyne.

  • Solvent Addition: Add anhydrous THF (concentration ~0.2 M) via syringe.

  • Base & Alkyne Addition: Add Et

    
    N (2.0 equiv) followed by the terminal alkyne (1.1 equiv) dropwise via syringe.
    
    • Color Change: The solution typically turns dark brown or black upon alkyne addition, indicating the formation of the active catalytic species.

  • Reaction: Stir at Room Temperature to 45°C .

    • Critical Control Point: Do not exceed 60°C. Higher temperatures increase the risk of oxidative addition at the C2–Cl bond or nucleophilic displacement of the chloride by the amine base.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (bromide) should disappear within 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Aqueous C5-Labeling of Nucleosides (5-Iodo-dUTP)

Application: Creating fluorescent DNA probes. The C5 position of uracil points into the major groove of DNA, minimizing steric disruption of the double helix.

Materials
  • Substrate: 5-Iodo-2'-deoxyuridine-5'-triphosphate (5-I-dUTP)

  • Ligand: TPPTS (3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt) - Water soluble phosphine.

  • Catalyst: Na

    
    PdCl
    
    
    
  • Buffer: 0.1 M TEAB (Triethylammonium bicarbonate), pH 7.5–8.0.

Procedure
  • Catalyst Prep: In a separate vial, mix Na

    
    PdCl
    
    
    
    and TPPTS (1:3 molar ratio) in degassed water. Let stand for 15 mins to form the active yellow complex.
  • Reaction Mix: Dissolve 5-I-dUTP in TEAB buffer. Add the alkyne-fluorophore (1.5 equiv).

  • Coupling: Add the Pd-TPPTS catalyst solution (5-10 mol%) and CuI (if needed, though often copper-free is preferred for biological samples to avoid DNA degradation).

  • Incubation: Stir at ambient temperature for 4–16 hours.

  • Purification: DEAE-Sephadex ion-exchange chromatography or HPLC.

Data Summary & Troubleshooting

Comparative Reactivity Table
SubstrateReactive SiteLeaving GroupPreferred TempCatalyst SystemSelectivity
5-Br-2-Cl-pyrimidine C5 -Br25–45°CPd(PPh

)

Cl

>95% C5 (C2 intact)
2,4-DichloropyrimidineC4-Cl60–80°CPd(PPh

)

C4 Selective (Electronic)
5-Iodo-dUTPC5-I25°CNa

PdCl

/TPPTS
>98% C5 (Chemoselective)
2,5-DibromopyridineC2-Br60°CPd(dppf)Cl

C2 Selective (Proximity to N)
Troubleshooting Guide
  • Issue: Homocoupling of Alkyne (Glaser Product)

    • Cause: Presence of Oxygen.

    • Fix: Rigorous degassing (freeze-pump-thaw is superior to bubbling). Add alkyne slowly.

  • Issue: C2-Substitution Byproduct

    • Cause: Reaction temperature too high or reaction time too long.[3]

    • Fix: Keep T < 50°C. Stop reaction immediately upon consumption of starting material.

  • Issue: Hydrolysis of C2-Cl

    • Cause: Wet solvent or strong inorganic base (NaOH/KOH).

    • Fix: Use anhydrous THF/DMF and organic bases like Et

      
      N or DIPEA.
      

Workflow Visualization (Graphviz)

Workflow Start Start: 5-Bromo-2-chloropyrimidine Check Check Reagents: Dry THF? Degassed? Start->Check Step1 Add Pd(PPh3)2Cl2 + CuI (Standard Loading) Check->Step1 Yes Step2 Add Alkyne + Et3N Temp: 25-45°C Step1->Step2 Decision Is SM Consumed? (TLC Check) Step2->Decision Path_Success Workup: Dilute EtOAc Wash H2O/Brine Decision->Path_Success Yes Path_Fail Increase Temp to 50°C (Caution: C2 Reactivity) Decision->Path_Fail No Final Product: 5-Alkynyl-2-chloropyrimidine Ready for C2-Amination Path_Success->Final Path_Fail->Decision

Figure 2: Decision tree and workflow for ensuring C5-selectivity during the Sonogashira coupling process.

References

  • BenchChem Technical Support. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025).[2][4][3][5][6] Retrieved from 7

  • Kore, A. R., et al. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.[4] Nucleosides, Nucleotides & Nucleic Acids (2015).[4] Retrieved from

  • Ehlers, P., et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.[2][4][8][9][10][11][12][13] Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • Nagy, A., et al. Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules (2018).[11] Retrieved from

Sources

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 1-Chloroisoquinolines

[1]

Executive Summary

This guide details the strategic functionalization of 1-chloroisoquinoline via Nucleophilic Aromatic Substitution (S_NAr). Unlike standard carbocyclic aryl halides (e.g., chloronaphthalene), the 1-chloroisoquinoline scaffold possesses inherent reactivity due to the inductive and mesomeric effects of the adjacent ring nitrogen. This note provides researchers with three validated protocols—Standard Thermal Displacement, Microwave-Assisted Synthesis, and Acid-Mediated Solvolysis—along with the mechanistic causality required to troubleshoot and optimize these reactions for drug discovery applications.[1]

Mechanistic Grounding & Reactivity Profile

The "Nitrogen Effect"

The reactivity of 1-chloroisoquinoline is driven by the C1 position's proximity to the endocyclic nitrogen. The nitrogen atom exerts a strong electron-withdrawing effect (


11
  • Comparison: 1-chloroisoquinoline

    
     1-chloronaphthalene (inert to S_NAr without catalysis).
    
  • Kinetics: The rate-determining step is typically the formation of the Meisenheimer-like intermediate (sigma complex), followed by the rapid elimination of the chloride ion.

Reaction Pathway Visualization

The following diagram illustrates the Addition-Elimination mechanism, highlighting the resonance stabilization of the anionic intermediate.

SNAr_MechanismReactants1-Chloroisoquinoline+ Nucleophile (Nu:)TS1Transition State(Approach)Reactants->TS1Nucleophilic AttackIntermediateMeisenheimer-likeComplex(Anionic Resonance)TS1->IntermediateRate Determining StepProduct1-Substituted Isoquinoline+ Cl-Intermediate->ProductElimination of Cl-

Figure 1: The S_NAr Addition-Elimination pathway. The stability of the intermediate determines the reaction barrier.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following variables must be controlled.

ParameterRecommendationScientific Rationale
Solvent DMSO, NMP, DMFDipolar Aprotic: Solvates the cation (e.g., K+) while leaving the nucleophilic anion "naked" and reactive.[1] Stabilizes the polar transition state.[1]
Base K₂CO₃, Cs₂CO₃, DIPEAScavenges the HCl byproduct. Cesium (Cs+) is preferred for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organics).
Temperature 80°C – 140°COvercomes the activation energy barrier of the aromatic system.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular kinetics (

).

Experimental Protocols

Protocol A: Standard Thermal Amination (The "Workhorse")

Best for: Primary and secondary amines, scalable synthesis.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)[1]

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMSO or DMF[1]

Step-by-Step Procedure:

  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve 1-chloroisoquinoline (e.g., 163 mg, 1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add the amine nucleophile (1.2 mmol). If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv.

  • Activation: Add K₂CO₃ (276 mg, 2.0 mmol). Note: Milling the carbonate to a fine powder enhances surface area and reaction rate.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]6) should disappear; the product is typically more polar.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

    • Solid Product: Collect precipitate via filtration.[1] Wash with water to remove DMSO.[1]

    • Liquid Product: Extract with EtOAc (3 x 10 mL). Wash organics with brine (2x) to remove DMSO.[1] Dry over Na₂SO₄ and concentrate.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sluggish nucleophiles (anilines), library generation, rapid optimization.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)[1]

  • Nucleophile (1.5 equiv)[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Isopropanol[1]

Step-by-Step Procedure:

  • Loading: Charge a 10 mL microwave process vial with 1-chloroisoquinoline (0.5 mmol), nucleophile (0.75 mmol), and DIPEA (1.0 mmol) in NMP (1.5 mL).

  • Irradiation: Cap the vial. Program the microwave reactor (e.g., Biotage or CEM):

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Absorption Level: High

  • Cooling: Use compressed air cooling (built-in) to rapidly quench the reaction, preventing thermal degradation.[1]

  • Purification: Direct injection of the reaction mixture onto a reverse-phase semi-prep HPLC is often possible for library synthesis.[1] Alternatively, perform a standard aqueous workup.[1]

Why Microwave? The rapid dielectric heating of polar solvents (NMP) allows the system to momentarily exceed the boiling point and activation barrier, often increasing yields by minimizing the time available for side reactions (e.g., polymerization) to occur.

Protocol C: Acid-Mediated Solvolysis (Etherification)

Best for: Converting 1-Cl to 1-OR (Alkoxy) or 1-OH (Hydrolysis) using weak nucleophiles.[1]

Scientific Insight: While basic conditions are standard for amines, acidic conditions can accelerate substitution with alcohols.[1] Protonation of the isoquinoline nitrogen (

Reagents:

  • 1-Chloroisoquinoline[1][3][4][5]

  • Solvent/Nucleophile: Methanol or Ethanol (Anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or HCl (4M in dioxane)[1]

Procedure:

  • Dissolve 1-chloroisoquinoline (1.0 mmol) in the respective alcohol (5 mL).

  • Add pTSA (1.0 equiv).[1]

  • Reflux (65°C for MeOH, 78°C for EtOH) for 6–18 hours.

  • Workup (Critical): The product will be the hydrohalide/tosylate salt. To isolate the free base, neutralize with saturated NaHCO₃ before extraction.

Troubleshooting & Decision Logic

Use the following logic flow to select the correct protocol and troubleshoot failures.

Optimization_LogicStartStart: 1-Cl-Isoquinoline + NuCheckNuIs Nucleophile an Amine?Start->CheckNuAmineYesYesCheckNu->AmineYesAmineNoNo (Alcohol/Thiol)CheckNu->AmineNoStericIs it sterically hindered(e.g., t-Butylamine)?AmineYes->StericProtocolAUse Protocol A(Thermal, DMSO, 100°C)Steric->ProtocolANoProtocolBUse Protocol B(Microwave, 140°C)Steric->ProtocolBYesBuchwaldSwitch to Pd-Catalysis(Buchwald-Hartwig)ProtocolB->BuchwaldIf Low YieldAcidCatUse Protocol C(Acid Catalysis)AmineNo->AcidCatNeutral AlcoholStrongBaseUse Strong Base (NaH)in THF (0°C -> RT)AmineNo->StrongBaseSteric Alcohol/Thiol

Figure 2: Decision matrix for protocol selection based on nucleophile sterics and electronics.[1]

References

  • Mechanistic Overview of S_NAr: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism."[6][7][8][9][10] [Link]

  • Microwave-Assisted Protocols: Royal Society of Chemistry (RSC).[1] "General procedure of microwave assisted reaction." [Link]

  • Catalysis in S_NAr: ACS GCI Pharmaceutical Roundtable. "Catalysed SNAr reactions."[1][11] [Link]

  • 1-Chloroisoquinoline Chemical Data: PubChem. "1-Chloroisoquinoline Compound Summary." [Link]

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the site-selective functionalization of 1-chloro-5-iodoisoquinoline , a high-value scaffold in medicinal chemistry (kinase inhibitors, GPCR modulators). The substrate presents a classic case of halogen discrimination : the C5-iodide offers a facile entry point for oxidative addition under mild conditions, while the C1-chloride—situated


 to the ring nitrogen—is electronically deactivated towards standard Pd(0) insertion but highly activated for Nucleophilic Aromatic Substitution (

).

Successful utilization of this scaffold requires a "C5-First" strategy.[1] This note provides validated workflows for C5-selective Suzuki-Miyaura and Sonogashira couplings, followed by strategies to activate the recalcitrant C1-chloride.

Strategic Analysis: The Reactivity Hierarchy

The chemoselectivity relies on the distinct electronic environments of the two halogen atoms.

  • C5-Iodide (The "Soft" Handle): Located on the carbocyclic ring, the C-I bond is weak (approx. 65 kcal/mol) and electron-rich relative to the heterocyclic ring. It undergoes rapid oxidative addition with Pd(0) catalysts, even with standard ligands like triphenylphosphine (

    
    ).
    
  • C1-Chlorine (The "Hard" Handle): The C-Cl bond is stronger (approx. 95 kcal/mol). The adjacent nitrogen atom withdraws electron density via induction (

    
     effect) and resonance, making the C1 position electrophilic. While this hinders Pd-oxidative addition (requiring electron-rich, bulky ligands), it makes the site ideal for 
    
    
    
    displacement or Ni-catalyzed cross-couplings.

The Golden Rule: Always perform Pd-catalyzed C-C bond formation at C5 before attempting functionalization at C1. Reversing this order typically leads to complex mixtures or requires highly specialized protecting group strategies.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

This protocol achieves >95% regioselectivity for the C5 position. The use of a mild base and controlled temperature prevents premature activation of the C1-chloride.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ferrocenyl ligand prevents ligand dissociation, stabilizing the Pd-center and minimizing dehalogenation side-reactions common with monodentate ligands.

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat the block to 60°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C1-Cl bond.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The starting material (Rt ~ X min) should convert to the mono-coupled product. If <5% starting material remains, quench.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C1-Cl handle remains intact for downstream chemistry.

Protocol B: C5-Selective Sonogashira Coupling

Sonogashira coupling is particularly sensitive to steric and electronic nuances. The C5-iodide reacts at room temperature, rendering the C1-chloride completely inert under these conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)
    
Step-by-Step Procedure
  • Deoxygenation: Sparge the

    
     mixture with Argon for 15 minutes. Oxygen leads to Glaser homocoupling of the alkyne.
    
  • Addition: Add substrate, Pd catalyst, and CuI to the vessel. Add the solvent mixture.[3]

  • Initiation: Add the terminal alkyne dropwise at Room Temperature (20-25°C) .

  • Reaction: Stir at ambient temperature for 4–6 hours.

    • Observation: The reaction often turns dark brown/black as Pd(0) is generated. Precipitation of ammonium salts (

      
      ) indicates progress.
      
  • Workup: Filter through a celite pad to remove copper salts. Concentrate and purify.

Protocol C: Activation of the C1-Position (Sequential)

Once the C5 position is substituted, the C1-chloride can be engaged. Two distinct pathways exist depending on the desired bond.

Pathway 1: C-C Bond Formation (Suzuki at C1)

The C1-Cl bond is deactivated toward Pd. You must use a "hot" catalyst system.

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
    • Why: Buchwald biaryl phosphine ligands are electron-rich and bulky, facilitating oxidative addition into the hindered and electron-deficient C1-Cl bond.

  • Base:

    
     (3.0 equiv).
    
  • Conditions: Reflux in Toluene or 1,4-Dioxane (100°C+).

Pathway 2: C-N/C-O Bond Formation ( )

Often, no metal is needed. The C1 position is highly electrophilic.

  • Reagent: Primary/Secondary Amine or Alkoxide.

  • Conditions: Heat (80–100°C) in DMSO or NMP with DIPEA.

  • Advantage: Avoids metal waste and expensive ligands.

Visualization & Logic

Reactivity Logic Map

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityMap Substrate This compound C5_Path Path A: C5-Selective (Iodide Displacement) Substrate->C5_Path Fast (Kinetic Control) C1_Path Path B: C1-Selective (Chloride Displacement) Substrate->C1_Path Slow (Requires forcing) Suzuki_C5 Suzuki (C5) Pd(dppf)Cl2, 60°C C5_Path->Suzuki_C5 Sono_C5 Sonogashira (C5) Pd/Cu, RT C5_Path->Sono_C5 Intermed 5-Substituted-1-chloroisoquinoline Suzuki_C5->Intermed Sono_C5->Intermed Final_Suzuki C1-Suzuki Pd-XPhos, 100°C Intermed->Final_Suzuki C-C Bond Final_SNAr C1-SNAr Amine, DMSO, Heat Intermed->Final_SNAr C-N/O Bond

Caption: Chemoselective workflow prioritizing the C5-iodide (green path) before C1-chloride activation (yellow/red path).

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Selectivity (Bis-coupling) Temperature too high (>80°C) or catalyst too active.Reduce temp to 40-60°C. Switch to less electron-rich ligands (e.g., from

to

or dppf).
Dehalogenation (Hydrodeiodination) Hydride source present (often from alcohol solvents or excess base).Ensure anhydrous solvents. Switch base from alkoxides to carbonates (

,

).
No Reaction at C1 (Step 2) Oxidative addition failure.The C1-Cl is deactivated. Switch to XPhos-Pd-G3 or BrettPhos precatalysts. Increase temp to 110°C.
Homocoupling (Sonogashira) Oxygen in system.Rigorous degassing is mandatory. Add a reducing agent (e.g., Ascorbic acid) if persistent.

References

  • Site-Selective Coupling Reviews

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. Link

    • Fairlamb, I. J. S. (2007). Palladium-catalysed cross-coupling reactions of halogenated heterocycles and related systems. Chemical Society Reviews, 36, 1036-1045. Link

  • Isoquinoline Functionalization

    • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
    • Example of C5-selectivity in analogous systems: Journal of Organic Chemistry, 2008, 73, 6037-6040 (Sonogashira on electron-poor aryl halides). Link

  • Catalyst Selection for Chlorides

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Buchwald-Hartwig amination of 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 1-Chloro-5-iodoisoquinoline

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the selective Buchwald-Hartwig amination of this compound. The focus is on achieving chemoselective C-N bond formation at the more reactive C-I position, a critical transformation for synthesizing complex nitrogen-containing heterocyclic compounds used in medicinal chemistry and materials science.[1][2]

Introduction and Strategic Importance

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the synthesis of carbon-nitrogen (C-N) bonds.[3][4] Its broad substrate scope and tolerance for various functional groups have made it a superior alternative to harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3]

The substrate this compound presents a unique synthetic challenge and opportunity. As a di-halogenated heterocycle, it allows for sequential, site-selective functionalization. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds enables a highly chemoselective amination, primarily at the 5-position (iodo) while leaving the 1-position (chloro) intact for subsequent transformations.[1][5] This strategic approach is paramount in the modular synthesis of complex molecular architectures.

The Principle of Chemoselectivity

The success of this selective transformation hinges on the relative reactivity of the two carbon-halogen bonds during the oxidative addition step of the catalytic cycle.

  • Bond Dissociation Energies: The C-I bond is considerably weaker than the C-Cl bond. This lower bond energy means the C-I bond is more susceptible to cleavage and oxidative addition to the active Pd(0) catalyst.

  • Reactivity Order: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] This inherent reactivity difference is the cornerstone of achieving selectivity in di- or poly-halogenated substrates. By carefully controlling reaction conditions, one can favor the reaction at the more labile site. While aryl iodides can sometimes form inhibitory palladium iodide dimers, this effect is generally overcome by the choice of appropriate ligands and solvents, and the primary driver for selectivity remains the ease of oxidative addition.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][7][8] The cycle, illustrated below, consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.

  • Generation of the Active Pd(0) Catalyst: The cycle typically starts with a Pd(II) precatalyst, such as Pd(OAc)₂ or a more advanced palladacycle precatalyst, which is reduced in situ to the active Pd(0) species by an amine or phosphine ligand.[6][7] Alternatively, a direct Pd(0) source like Pd₂(dba)₃ can be used.

  • Oxidative Addition: The active L-Pd(0) complex reacts selectively with the most labile carbon-halogen bond. In the case of this compound, this is the C-I bond at the 5-position. The palladium atom inserts itself into this bond, forming a Pd(II) intermediate.[3][8]

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.[9][10][11][12]

  • Reductive Elimination: This is the final, product-forming step. The new C-N bond is formed as the aminated isoquinoline product is expelled from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7][8]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle for Selective Amination cluster_substrate Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II) Complex (Oxidative Addition Intermediate) Pd0->PdII_OA Oxidative Addition (+ Ar-I) PdII_Amine Pd(II)-Amine Complex PdII_OA->PdII_Amine Ligand Exchange (+ R₂NH) PdII_Amido Pd(II)-Amido Complex PdII_Amine->PdII_Amido Deprotonation (+ Base) PdII_Amido->Pd0 Reductive Elimination (Product Release) Product 5-Amino-1-Chloroisoquinoline ArI This compound Amine R₂NH Base Base

Caption: Figure 1: Catalytic Cycle for Selective Amination

Experimental Protocols

The following protocol provides a generalized procedure. Optimization for specific amines is often necessary. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox.[13]

Materials and Reagents
  • Substrate: this compound

  • Amine: Primary or secondary alkyl- or arylamine

  • Palladium Precatalyst: e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 palladacycle precatalyst

  • Phosphine Ligand: e.g., XPhos, RuPhos, BrettPhos

  • Base: e.g., Sodium tert-butoxide (NaOtBu), Lithium hexamethyldisilazide (LiHMDS), Potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous toluene, 1,4-dioxane, or THF

  • Equipment: Oven-dried Schlenk tube with a magnetic stir bar, Schlenk line or glovebox, TLC plates, LC-MS vials, column chromatography setup.

Reaction Parameter Summary
ComponentStoichiometry (Equiv.)Molar %Purpose
This compound1.0-Aryl Halide Substrate
Amine1.1 - 1.5-Nucleophile
Palladium Precatalyst-1 - 5%Catalyst Source
Phosphine Ligand-1.2 - 2.4x PdStabilizes Catalyst
Base1.5 - 2.0-Amine Deprotonation
Anhydrous Solvent--Reaction Medium
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk tube equipped with a stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and Backfill: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M) followed by the amine (1.2 equiv.) via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the specified duration (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a short plug of Celite to remove the palladium catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 5-amino-1-chloroisoquinoline product.[13]

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Setup Add solids (Substrate, Pd Catalyst, Ligand, Base) to a dry Schlenk tube. B 2. Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x). A->B C 3. Liquid Addition Add anhydrous solvent and amine via syringe. B->C D 4. Heating & Stirring Heat to 80-110 °C for 2-24 h. Monitor by TLC/LC-MS. C->D E 5. Workup Cool, dilute, and filter through Celite. D->E F 6. Extraction Wash with water and brine, then dry organic layer. E->F G 7. Purification Concentrate and purify by column chromatography. F->G H Final Product 5-Amino-1-Chloroisoquinoline G->H

Caption: Figure 2: Experimental Workflow Diagram

Optimizing Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of its components.

Catalyst and Ligand Selection

The ligand is arguably the most critical component, as it stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[13] For challenging substrates like N-heterocycles, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3][8]

LigandStructure TypeKey Features & Applications
XPhos DialkylbiarylphosphineGeneral, highly active for a broad range of amines and aryl chlorides/bromides. A reliable first choice.
RuPhos DialkylbiarylphosphineParticularly effective for sterically hindered substrates and can prevent catalyst poisoning by heterocycles.
BrettPhos DialkylbiarylphosphineDesigned for primary amines and offers good tolerance for protic functional groups when used with bases like LiHMDS.[7]
BINAP Bidentate PhosphineAn earlier generation ligand, useful for preventing iodide dimer formation and effective for primary amines.[3]
Choice of Base

The base's primary role is to deprotonate the amine-palladium complex to form the key amido intermediate.[9][10] The choice of base depends on the amine's pKa and the presence of any base-sensitive functional groups on the substrates.

  • Strong Bases (NaOtBu, KtOBu, LiHMDS): These are the most common and effective bases for a wide variety of amines. Their high basicity facilitates rapid deprotonation.

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are preferred when dealing with substrates that have base-labile functional groups (e.g., esters). They often require higher reaction temperatures or longer reaction times.[6]

Solvent Considerations

The solvent must be anhydrous and is typically a non-polar aprotic solvent to ensure the solubility of the reagents and intermediates.[13][14]

  • Toluene: A common and effective solvent due to its high boiling point and poor solubility for iodide salts, which can help mitigate catalyst inhibition.[7]

  • 1,4-Dioxane: Another widely used solvent, though its potential to form peroxides requires caution.

  • Tetrahydrofuran (THF): Suitable for reactions at lower temperatures due to its lower boiling point.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Poisoning: The isoquinoline nitrogen can coordinate to the palladium center, inhibiting its activity.[13]Impure Reagents: Water, oxygen, or impurities in the amine can deactivate the catalyst.Suboptimal Conditions: Incorrect choice of ligand, base, or temperature.Use a bulkier ligand (e.g., RuPhos) designed to shield the metal center.[13]Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly.Systematically screen different ligands, bases, and solvents.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active Pd(0) has agglomerated and precipitated out of the catalytic cycle, often due to excessive heat or impurities.[13]Lower the reaction temperature and increase the reaction time.[13]Ensure a sufficiently high ligand-to-palladium ratio (e.g., 2:1) to stabilize the catalyst.
Loss of Selectivity (Reaction at C-Cl) Forcing Conditions: Excessively high temperatures or prolonged reaction times may provide enough energy to activate the C-Cl bond after the C-I bond has reacted.Reduce the reaction temperature and monitor carefully to stop the reaction once the starting material is consumed.Consider a milder base or a more selective catalyst system.
Hydrodehalogenation (Halide replaced by H) Presence of a Hydrogen Source: Water or other protic impurities can lead to this side reaction.A side pathway involving β-hydride elimination can also occur.[3]Ensure rigorously anhydrous conditions.Select a ligand/base combination known to suppress this pathway.
Reaction Stalls Gradual Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.[13]Add a second portion of the catalyst and ligand mid-reaction.Optimize the initial catalyst and ligand loading.

Conclusion

The chemoselective Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for constructing functionalized heterocyclic scaffolds. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, selective C-N bond formation at the 5-position can be achieved with high fidelity. Success relies on the judicious selection of a bulky, electron-rich phosphine ligand, an appropriate base, and anhydrous reaction conditions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to employ this powerful synthetic method.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wuyao. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry Lectures. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Norrby, P. O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • Norrby, P. O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]

  • Norrby, P. O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Hartwig, J. F., et al. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Available at: [Link]

  • Synform. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Daugulis, O., et al. (2012, January 20). Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • University of Windsor. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Available at: [Link]

  • Abell, A. D., et al. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. PMC. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

  • Daugulis, O., et al. (2013, December 20). Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]

  • National Center for Biotechnology Information. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available at: [Link]

Sources

Application Note: Strategic C-H Activation of Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H Activation Protocols for Isoquinoline Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

From De Novo Construction to Late-Stage Functionalization

Executive Summary

Isoquinoline motifs are ubiquitous in pharmaceutical pharmacophores (e.g., Fasudil, Papaverine). Traditional synthesis (Bischler-Napieralski, Pictet-Spengler) often suffers from harsh conditions and poor functional group tolerance. This guide details two complementary C-H activation protocols:

  • De Novo Synthesis: Rh(III)-catalyzed annulation for constructing the isoquinoline core.

  • Late-Stage Functionalization: Photochemical Minisci alkylation for C1-diversification.

These protocols are selected for their high fidelity, operational simplicity, and relevance to Structure-Activity Relationship (SAR) profiling.

Part 1: Strategic Analysis of Isoquinoline Reactivity

The isoquinoline core presents distinct electronic zones for C-H functionalization. Understanding these zones is critical for selecting the correct protocol.

Reactivity Landscape
  • C1 Position (Nucleophilic/Radical Attack): The most electron-deficient site. Highly susceptible to nucleophilic attack (via Reissert-type chemistry) and radical addition (Minisci reaction).

  • C3 Position (Directing Group Dependent): Accessible via directing-group-assisted metallation (e.g., N-oxide direction).

  • C5-C8 Positions (Benzenoid Ring): Electronically neutral but sterically accessible. Functionalization here typically requires strong directing groups or electrophilic aromatic substitution logic.

IsoquinolineReactivity Isoq Isoquinoline Core C1 C1: Radical/Nucleophilic Target (Protocol B) Isoq->C1 Most Reactive (LUMO) C3 C3: DG-Assisted Metallation Isoq->C3 Steric Access C8 C8: Distal Activation (Peri-position) Isoq->C8 High Barrier

Figure 1: Reactivity map of the isoquinoline scaffold highlighting the primary sites for C-H activation.

Part 2: Protocol A – De Novo Construction (Rh-Catalyzed Annulation)

Objective: Synthesis of highly substituted isoquinolines from benzamides and alkynes. Mechanism: Cp*Rh(III)-catalyzed C-H activation/alkyne insertion.[1] Significance: Allows for the rapid assembly of the isoquinoline core with pre-installed functionality, avoiding the long sequences of classical cyclization.

Mechanistic Insight

This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The hydroxamate or pivalate directing group (DG) coordinates to the Rh(III) center, facilitating ortho-C-H activation to form a five-membered rhodacycle. Alkyne insertion and subsequent reductive elimination yield the isoquinoline.

RhCycle Start Benzamide Substrate (DG-Protected) Rhodacycle 5-Membered Rhodacycle (C-H Activation) Start->Rhodacycle + Rh Cat - AcOH ActiveCat Cp*Rh(III) Active Species ActiveCat->Rhodacycle Insertion 7-Membered Metallacycle (Alkyne Insertion) Rhodacycle->Insertion + Alkyne Product Isoquinoline Product Insertion->Product Reductive Elimination - DG Product->ActiveCat Regeneration

Figure 2: Catalytic cycle for the Rh(III)-catalyzed annulation of benzamides to isoquinolines.

Experimental Protocol

Materials:

  • Substrate: N-Pivaloyloxy benzamide (1.0 equiv)

  • Coupling Partner: Internal Alkyne (1.1 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: CsOAc (30 mol%) – Critical for CMD step

  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE)

  • Conditions: Ambient air, 60°C.

Step-by-Step Workflow:

  • Setup: To a 10 mL screw-cap vial equipped with a magnetic stir bar, add N-pivaloyloxy benzamide (0.2 mmol), alkyne (0.22 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and CsOAc (11.5 mg, 0.06 mmol).

  • Solvation: Add MeOH (2.0 mL, 0.1 M). Note: TFE is recommended if the substrate is electron-deficient.

  • Reaction: Seal the vial and stir at 60°C for 16 hours. The reaction typically turns from orange to dark red/brown.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in minimal DCM and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameters & Troubleshooting:

ParameterRecommendationEffect on Outcome
Solvent MeOH (Standard) vs. TFE (Difficult)TFE stabilizes the transition state via H-bonding, boosting yield for sluggish substrates.
Directing Group N-Pivaloyloxy (-OPiv)Acts as an internal oxidant. Essential for catalytic turnover without external oxidants.
Catalyst Load 2.5 - 5.0 mol%Lower loading (1 mol%) is possible for electron-rich benzamides.

Part 3: Protocol B – Late-Stage C1-Functionalization (Minisci Alkylation)

Objective: Direct alkylation of the isoquinoline C1 position using radical precursors. Mechanism: Radical addition to a protonated heterocycle (Minisci-type).[2] Significance: Ideal for SAR exploration. Allows the "decoration" of a finished drug scaffold with alkyl chains (methyl, ethyl, isopropyl, cyclobutyl) without requiring de novo synthesis.

Mechanistic Insight

Classical Minisci reactions use Ag/persulfate (harsh). This modern protocol utilizes photoredox conditions or thermal radical activation using Redox-Active Esters (RAEs) or simple carboxylic acids. The protonation of the isoquinoline nitrogen lowers the LUMO energy, making the C1 position highly electrophilic toward nucleophilic alkyl radicals.

Minisci Isoq Isoquinoline Protonation Protonated Isoquinoline (LUMO Lowered) Isoq->Protonation + Acid (TFA/NaHSO4) Addition Radical Cation Intermediate Protonation->Addition + R• RadicalGen Alkyl Radical (R•) (From R-COOH or RAE) RadicalGen->Addition Final 1-Alkyl-Isoquinoline Addition->Final - H+ / - e-

Figure 3: Pathway for the acid-mediated Minisci alkylation at the C1 position.

Experimental Protocol (Photochemical RAE Method)

Materials:

  • Substrate: Isoquinoline derivative (1.0 equiv)

  • Radical Precursor: Redox-Active Ester (RAE) derived from carboxylic acid (1.5 equiv)

  • Acid: NaHSO₄ (1.0 equiv) or TFA (2.0 equiv)

  • Solvent: DMSO or DMF (0.1 M)

  • Light Source: Blue (450 nm) or Purple (390 nm) LEDs (Kessil or similar)

Step-by-Step Workflow:

  • Precursor Prep: Synthesize the RAE by reacting the desired carboxylic acid with N-hydroxyphthalimide (NHPI) and DIC (Standard coupling). Isolate the solid RAE.

  • Reaction Setup: In an 8 mL clear vial, combine the Isoquinoline (0.2 mmol), RAE (0.3 mmol), and NaHSO₄ (0.2 mmol).

  • Degassing: Add DMSO (2.0 mL). Sparging with Argon is optional but recommended for scale-up (>1 mmol).

  • Irradiation: Irradiate with Blue/Purple LEDs for 12–24 hours. A fan should be used to keep the reaction near room temperature (25–30°C).

  • Workup: Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Flash chromatography.

Data Summary: Scope & Limitations

Alkyl Radical SourceEfficiencyNotes
Primary Alkyl (Methyl/Ethyl) High (60-85%)Works rapidly. Sterics are minimal.
Secondary Alkyl (Isopropyl/Cyclo) Moderate (40-65%)Excellent for introducing metabolic stability (blocking sites).
Tertiary Alkyl (t-Butyl) Low-Moderate (20-45%)Steric hindrance at C1 becomes significant.
Alpha-Heteroatom VariableAlpha-oxy radicals perform well; Alpha-amino radicals can be sluggish.

Part 4: References

  • Rh(III)-Catalyzed Annulation (Review & Protocols):

    • Wang, B., Li, C., & Liu, H. (2017).[3] Cp*Rh(III)‐Catalyzed Directed C−H Methylation and Arylation of Quinoline N‐Oxides at the C‐8 Position. Advanced Synthesis & Catalysis. Link

    • Barber, J. S., et al. (2021).[4] Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett. Link

  • Minisci Alkylation Protocols:

    • Sharique, M., et al. (2022).[5][6] A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Royal Society of Chemistry (RSC) Advances. Link

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed. Link

  • Transition-Metal-Free C1-Functionalization:

    • Adib, M., et al. (2016).[7] Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols. Synlett. Link

  • Mechanistic Studies:

    • Chuang, S. C., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Coupling of 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Regioselectivity & Reactivity Profiles Audience: Medicinal Chemists, Process Chemists

Core Reactivity Analysis

Before troubleshooting, it is critical to understand the electronic dichotomy of the 1-chloro-5-iodoisoquinoline scaffold. This substrate offers two distinct "handles" that react under orthogonal conditions.

The Substrate Map
  • C5-Iodo (The "Soft" Handle): Located on the benzenoid ring. The C-I bond is weak (Bond Dissociation Energy ~65 kcal/mol). It undergoes rapid Oxidative Addition with Pd(0) catalysts. This is your primary site for Suzuki, Sonogashira, or Heck couplings.

  • C1-Chloro (The "Hard" Handle): Located on the pyridine ring, adjacent to the nitrogen. The C-Cl bond is stronger, but the position is highly electron-deficient (imidoyl chloride-like). It is activated for Nucleophilic Aromatic Substitution (SNAr) and resists Pd-oxidative addition unless forcing conditions or specialized ligands are used.

ReactivityMap Substrate This compound C5 C5-I Position (Benzenoid Ring) Substrate->C5 C1 C1-Cl Position (Pyridine Ring) Substrate->C1 Mech_C5 Mechanism: Pd(0) Oxidative Addition C5->Mech_C5 Mech_C1 Mechanism: S_NAr (Nucleophilic Attack) C1->Mech_C1 Note CRITICAL: C5 reacts KINETICALLY faster with Pd. C1 reacts exclusively with Nucleophiles (no metal).

Figure 1: Orthogonal reactivity map of this compound.

Module A: C5-Selective Cross-Coupling (Suzuki/Sonogashira)

Objective: Couple at C5-I while leaving C1-Cl intact for later functionalization.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Bis-coupling (Product at C1 & C5) Catalyst is too active or Temperature too high.Switch Ligand: Use "standard" phosphines (PPh3, dppf). Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, RuPhos) which facilitate C-Cl activation.Lower Temp: Run at 40–60°C. C-I activates easily; C-Cl requires >80°C.
No Reaction at C5 Catalyst poisoning or oxidation.Degas Solvents: Isoquinoline nitrogens can coordinate Pd, but oxidation is the usual culprit. Sparge with Ar for 15 mins.Base Choice: Use mild bases (Na2CO3, K3PO4) rather than strong alkoxides.
Hydrolysis of C1-Cl Aqueous conditions + Heat.[1]Reduce Water: Switch to anhydrous conditions (e.g., DMF/Toluene) or reduce water ratio in biphasic systems. 1-chloroisoquinolines hydrolyze to isocarbostyrils (lactams) easily.
Optimized Protocol: C5-Selective Suzuki Coupling

Validated for retention of C1-Cl handle.

  • Setup: Charge reaction vessel with this compound (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M).

  • Base: Add aqueous Na2CO3 (2M, 2.0 equiv). Crucial: Keep water volume low.

  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 50–60°C . Monitor by LCMS every hour.

    • Checkpoint: Stop when C5-I is consumed. Do not "cook" overnight, or C1 will begin to react or hydrolyze.

  • Workup: Dilute with EtOAc, wash with brine. Avoid acidic washes (protonates the isoquinoline).

Module B: C1-Selective Functionalization (SNAr)

Objective: Functionalize C1 with an amine or alkoxide while preserving C5-I.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or steric hindrance.Solvent Switch: Use polar aprotic solvents (DMSO, NMP) to stabilize the transition state.Temperature: SNAr at C1 usually requires 80–120°C.
Loss of C5-Iodine Metal contamination or radical mechanism.Metal-Free: Ensure no Pd/Cu residues are present in the vessel. SNAr requires no metal catalyst .Light: Protect from light to prevent radical deiodination.
Formation of 1-Hydroxy (Lactam) Moisture in solvent.Dry Solvents: Use anhydrous DMSO/DMF. The C1-Cl bond is extremely sensitive to hydrolysis by trace water at high temps.
Optimized Protocol: C1-Selective Amination

Validated for retention of C5-I handle.

  • Setup: Charge this compound (1.0 equiv) and Amine Nucleophile (1.2–1.5 equiv).

  • Base: Add DIPEA (2.0 equiv) or K2CO3 (2.0 equiv).

  • Solvent: Anhydrous DMSO or NMP (0.5 M). Do not use alcohol solvents if alkoxide competition is a concern.

  • Reaction: Heat to 90–100°C .

    • Mechanism Note: The reaction proceeds via a Meisenheimer-like complex. The electron-deficient pyridine ring facilitates this without metal.

  • Workup: Pour into water (precipitate often forms). Filter or extract.

Workflow Decision Logic

Use this logic gate to determine your synthetic order of operations.

Workflow Start Start: this compound Decision Which position needs Carbon-Carbon bond formation? Start->Decision PathA C5 Position (Aryl) Decision->PathA Targeting C5 PathB C1 Position (Heteroaryl) Decision->PathB Targeting C1 Step1A Step 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) @ 50°C PathA->Step1A Step1B Step 1: S_NAr at C1 (Metal-Free) @ 100°C PathB->Step1B Step2A Step 2: S_NAr Displacement of C1-Cl with Amine/OR Step1A->Step2A Sequential Warning Avoid simultaneous coupling. Control Chemoselectivity via Temperature & Catalyst. Step2A->Warning Step2B Step 2: Pd-Catalyzed Coupling at C5-I Step1B->Step2B Sequential Step2B->Warning

Figure 2: Strategic workflow for sequential functionalization.

Frequently Asked Questions (FAQ)

Q: Can I do a Suzuki coupling at C1-Cl? A: Yes, but it is difficult if C5-I is present. If you have already reacted C5, you can activate C1-Cl for Suzuki coupling using Buchwald precatalysts (e.g., XPhos-Pd-G2 or BrettPhos-Pd-G2) and higher temperatures (100°C). Standard Pd(PPh3)4 will struggle to activate C1-Cl.

Q: Why is my C1-Cl hydrolyzing to the lactam (C=O)? A: The C1 position is essentially an imidoyl chloride. Under acidic conditions or high-temperature basic aqueous conditions, water acts as a nucleophile. Solution: Use anhydrous solvents (DMF, Dioxane) and inorganic bases like Cs2CO3 rather than hydroxides.

Q: I need to introduce a carbon group at C1, not a heteroatom. SNAr won't work. What now? A: You need a Negishi or Suzuki coupling.

  • Strategy: Perform the C5 coupling first (using Pd/PPh3). Then, use a Ni-catalyst (e.g., Ni(cod)2/PCy3) or an active Pd-catalyst (Pd-PEPPSI) to couple the C1-Cl. Nickel is particularly good at activating heteroaryl chlorides.

References

  • Reactivity of Haloisoquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming C1 SNAr vs C5 Electrophilic/Metal reactivity).
  • Regioselective Suzuki Couplings: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[2]1995 , 95, 2457–2483. Link

  • SNAr Mechanisms in Heterocycles: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.
  • Base-Controlled Regioselectivity (Analogous Quinoline Systems): Murie, V. E., et al. "Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines."[3] J. Org.[4][5] Chem.2018 , 83, 871–880.[3] Link

  • Palladium vs. Nickel Selectivity: Li, J. J., Gribble, G. W. Palladium in Heterocyclic Chemistry; Pergamon: Oxford, 2000.

Sources

Flash chromatography conditions for halo-isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chromatography Applications Engineering Subject: Optimization of Flash Chromatography Conditions for Halogenated Isoquinoline Derivatives Case ID: ISOQ-HALO-001

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of halo-isoquinolines —a class of compounds critical to medicinal chemistry but notorious for chromatographic difficulties.

The Core Challenge: Isoquinolines are basic heterocycles (pKa ~5.4).[1] Standard silica gel is slightly acidic (silanol pKa ~5–8). This creates a "perfect storm" for peak tailing due to cation-exchange interactions. When you add a halogen (Cl, Br, I, F), you increase lipophilicity and introduce unique dipole moments, often leading to solubility issues and difficult-to-separate regioisomers.

Module 1: Eliminating Peak Tailing (The "Shark Fin" Effect)

Symptom: Peaks are broad, asymmetrical, and "tail" significantly, causing co-elution with impurities. Root Cause: The basic nitrogen lone pair on the isoquinoline core hydrogen-bonds with acidic silanols (Si-OH) on the stationary phase.

Protocol: Mobile Phase Modifiers

To mask silanols, you must introduce a competing base into the mobile phase.[2]

ModifierConcentrationApplicationNotes
Triethylamine (TEA) 0.5% – 1.0%Standard UV FlashVolatile, easy to remove. Pre-flush column with 2 CV of modifier-containing solvent.
Ammonium Hydroxide (28% NH₃) 1.0% (in MeOH)MS-Flash / PolarBest for DCM/MeOH gradients. Does not suppress MS ionization as badly as non-volatile buffers.
Ammonia-Bonded Silica N/A (Stationary Phase)Sensitive CompoundsEliminates the need for liquid modifiers. Expensive but effective.

⚠️ Critical Warning: Do not use TEA with Acetone/Hexane gradients if you are collecting by UV, as TEA absorbs strongly below 250 nm.

Troubleshooting Logic Flow

TailingLogic Start Issue: Peak Tailing CheckSolvent Current Solvent System? Start->CheckSolvent HexEtOAc Hexane / EtOAc CheckSolvent->HexEtOAc DCMMeOH DCM / MeOH CheckSolvent->DCMMeOH Action1 Add 1% TEA to both Solvent A & B HexEtOAc->Action1 Action2 Add 1% NH4OH (aq) to the MeOH bottle DCMMeOH->Action2 CheckResult Result Improved? Action1->CheckResult Action2->CheckResult Success Proceed with Purification CheckResult->Success Yes Fail Switch Stationary Phase (Amine-Bonded or C18) CheckResult->Fail No

Caption: Decision matrix for addressing basic heterocycle tailing on silica gel.

Module 2: Solubility & Sample Loading

Symptom: Sample precipitates at the top of the column (white crust), causing high backpressure and split peaks. Root Cause: Halo-isoquinolines are often crystalline solids with poor solubility in non-polar solvents (Hexane/Heptane). Liquid loading in DCM causes "band broadening" because DCM is a strong solvent.

Protocol: Dry Loading (Solid Loading)

This is the gold standard for halo-isoquinolines. It eliminates solvent-mismatch effects.

  • Dissolve: Dissolve crude mixture in a minimum amount of DCM or Acetone.

  • Adsorb: Add silica gel (ratio: 3g silica per 1g crude sample).

  • Evaporate: Rotovap until a free-flowing powder forms. Note: If sticky, add more silica.

  • Load: Pour the powder into an empty solid-load cartridge (or on top of the column bed) and cap with a frit.

Workflow Visualization

DryLoad Step1 1. Dissolve Crude (DCM/MeOH) Step2 2. Add Silica (3:1 Ratio) Step1->Step2 Step3 3. Rotovap to Dry Powder Step2->Step3 Step4 4. Pack into Solid Load Cartridge Step3->Step4

Caption: Standard Operating Procedure (SOP) for dry loading low-solubility isoquinolines.

Module 3: Separation of Regioisomers

Symptom: You have a mixture of 5-bromo-isoquinoline and 8-bromo-isoquinoline (or similar) that co-elute as one spot on TLC. Expert Insight: Halogen position affects the dipole moment but often not enough for standard separation.

Advanced Strategies
  • Change Selectivity (Solvent Swap):

    • If Hexane/EtOAc fails, switch to Toluene/Acetone or DCM/Acetonitrile .

    • Why? Toluene interacts via pi-pi stacking with the isoquinoline ring. The steric hindrance of the halogen (5-position vs 8-position) will alter this pi-interaction differently for each isomer.

  • The "PFP" Option (Fluorinated Phases):

    • For fluoro-isoquinolines, use a Pentafluorophenyl (PFP) bonded column.

    • Mechanism:[3][4] PFP phases separate based on dipole-dipole interactions and shape selectivity, often resolving isomers that C18 or Silica cannot.

Module 4: Reversed-Phase (C18) Conditions

When to use: When the compound is too polar for silica or when normal phase modifiers fail to sharpen peaks.

Recommended System:

  • Column: C18 (or C18-Aq for polar compounds).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH ~10).

  • Mobile Phase B: Acetonitrile (preferred over MeOH for lower backpressure).

pH Control is Vital:

  • Acidic (Formic Acid): Protonates the isoquinoline (

    
    ). Good solubility, but retention decreases.
    
  • Basic (Bicarbonate/Ammonia): Keeps isoquinoline neutral (

    
    ). Maximal retention  on C18. Ensure your C18 column is pH stable (e.g., hybrid silica).
    
Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine as a modifier? A: Yes, but Pyridine is harder to remove (higher boiling point) and has a very strong UV cutoff interference. TEA is preferred for flash chromatography.

Q: My product is stuck on the column even with 10% MeOH/DCM. A: Halo-isoquinolines can form salts with silica. Flush the column with DCM : MeOH : NH₄OH (90:9:1) . The ammonia will displace your product from the acidic silanols.

Q: I am purifying an Iodo-isoquinoline. Is it light sensitive? A: Yes, C-I bonds are labile. Wrap your column and fraction collector tubes in aluminum foil to prevent photolytic dehalogenation during the run.

References
  • Teledyne ISCO. (2016). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Application Notes. Link

  • Biotage. (2023). How does mobile phase modifier concentration impact peptide purity with flash chromatography? Biotage Blog. Link

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Techniques. Link

Sources

Technical Support Center: Stability of 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Chloro-5-iodoisoquinoline is a bifunctional heteroaromatic scaffold critical in medicinal chemistry, particularly for SARM1 inhibitor development and kinase targeting. Its utility lies in its orthogonal reactivity:

  • C1-Chlorine: Highly electrophilic; activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Iodine: Stable handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

The Critical Instability Factor: The C1 position in isoquinoline is electronically similar to the C2 position in pyridine but significantly more electrophilic due to the fused benzene ring's bond fixation and the adjacent nitrogen's inductive effect. Under basic conditions , the primary stability threat is not the iodine, but the C1-chlorine , which is prone to rapid hydrolysis (to the lactam) or alkoxylation (


).

Core Stability Profile (FAQs)

Q1: Can I store this compound in basic aqueous buffers (pH > 8)?

No.

  • Mechanism: The hydroxide ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) acts as a nucleophile, attacking the C1 position. The chloride is a good leaving group.[1][2] This converts the molecule into 5-iodoisoquinolin-1(2H)-one  (the lactam tautomer of the 1-hydroxy compound).
    
  • Kinetics: Hydrolysis is slow at pH 8-9 at room temperature but accelerates exponentially at pH > 10 or with heat.

  • Impact: This impurity is often "invisible" in standard NMR solvents like

    
     due to poor solubility, leading to incorrect concentration calculations in biological assays.
    
Q2: I am performing a Suzuki coupling at C5. Will the C1-Cl survive the base (e.g., , )?

Generally, yes, but solvent choice is critical.

  • Carbonate Bases: Weak bases like

    
     or 
    
    
    
    are usually safe if the solvent system is not nucleophilic (e.g., Toluene/Water or Dioxane/Water).
  • Alkoxide Bases: Avoid strong alkoxides (NaOMe, KOtBu) in alcoholic solvents. If you use NaOMe in Methanol, you will quantitatively convert your starting material to 1-methoxy-5-iodoisoquinoline within minutes via

    
    .
    
Q3: Why do I see a new, more polar spot on TLC after workup with NaOH?

This is the 5-iodoisoquinolin-1(2H)-one (hydrolysis product).

  • Cause: Quenching an acidic reaction mixture with strong NaOH, causing a transient high-pH spike, or prolonged exposure to aqueous base during extraction.

  • Prevention: Use mild buffers (Sat.

    
    ) or limit contact time with cold NaOH.
    

Degradation Pathways & Visualizations

Diagram 1: Degradation Mechanisms in Base

This pathway map illustrates the competing reactions that occur when the scaffold is exposed to different basic environments.

G Start This compound (Target Scaffold) Hydrolysis 5-Iodoisoquinolin-1(2H)-one (Lactam Impurity) Start->Hydrolysis Aqueous Base (OH-) pH > 10 or Heat Substitution 1-Alkoxy-5-iodoisoquinoline (Ether Product) Start->Substitution Alkoxide Base (RO-) in Alcohol Solvent Coupling C5-Coupled Product (Desired) Start->Coupling Pd Catalyst + Mild Base (e.g., K2CO3, Toluene)

Caption: Figure 1. Competing reaction pathways for this compound under basic conditions.

Troubleshooting Guide

Issue ObservedProbable CauseCorrective Action
Low Yield in C5-Coupling Competitive Hydrolysis: The base consumed the C1-Cl before the Pd cycle completed.Switch to anhydrous conditions (e.g., DMF/TEA) or use a weaker base (

) and reduce water content.
Product is an Oil (should be solid) Etherification: Use of MeOH/EtOH as co-solvent with base created the 1-alkoxy derivative.Stop using alcohols as co-solvents in basic couplings. Use Toluene, THF, or Dioxane.
Insoluble White Precipitate Lactam Formation: The hydrolyzed product (isoquinolinone) is highly crystalline and insoluble in organic ethers.Filter the solid and check NMR (DMSO-

). If it is the lactam, re-synthesize using strictly anhydrous workup.
Loss of Cl signal in Mass Spec Dehalogenation: Rare, but possible with Pd/Formate or Pd/Alcohol systems.Ensure no hydride sources (formic acid, isopropanol) are present with Pd catalysts.

Validated Protocols

Protocol A: Stability Confirmation Test (Go/No-Go)

Before committing expensive catalysts or reagents, validate your batch integrity.

  • Preparation: Dissolve 5 mg of this compound in 1 mL of DMSO-d6 .

  • Baseline: Acquire a standard

    
     NMR. Look for the C3-H doublet around 
    
    
    
    8.2-8.4 ppm.
  • Stress Test: Add 50

    
    L of 
    
    
    
    and 10
    
    
    L of
    
    
    (or 1 pellet of NaOH). Shake and let stand for 30 mins.
  • Analysis: Re-run NMR.

    • Pass: Spectrum remains largely unchanged ( < 5% conversion).

    • Fail: Appearance of a new upfield amide signal or shift in aromatic protons indicates hydrolysis susceptibility.

Protocol B: Safe Workup for Basic Reactions

Use this protocol to quench reactions without inducing hydrolysis.

  • Cooling: Cool the reaction mixture to 0°C (Ice bath).

  • Dilution: Dilute with an organic solvent heavier than water (DCM or Chloroform) if solubility permits, or EtOAc.

  • Quenching:

    • Do NOT dump into strong NaOH.

    • Add Saturated Ammonium Chloride (

      
      )  or Water  slowly.
      
    • Why?

      
       buffers the pH to ~5-6, preventing basic hydrolysis.
      
  • Extraction: Separate layers immediately. Do not let the organic phase sit in contact with the aqueous phase for extended periods.

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (basic).

Decision Logic for Experimental Design

Diagram 2: Solvent & Base Selection Guide

Follow this logic to select the correct conditions for modifying this compound.

DecisionTree Start Goal: Modify this compound ReactionType Which position are you targeting? Start->ReactionType TargetC1 Targeting C1-Cl (Nucleophilic Sub.) ReactionType->TargetC1 TargetC5 Targeting C5-I (Cross-Coupling) ReactionType->TargetC5 Nucleophile Is the nucleophile an Amine or Alkoxide? TargetC1->Nucleophile BaseCheck Does the reaction require Base? TargetC5->BaseCheck GoAhead Proceed: SNAr is favorable. Use heat if necessary. Nucleophile->GoAhead SolventCheck Is the solvent an Alcohol? BaseCheck->SolventCheck Yes (Suzuki/Sonogashira) Warning1 STOP: High risk of C1-Alkoxy byproduct. Switch to Toluene/Dioxane. SolventCheck->Warning1 Yes (MeOH/EtOH) Safe Safe: Use Carbonate/Phosphate base. Keep Temp < 100°C. SolventCheck->Safe No (DMF/Tol/Dioxane)

Caption: Figure 2. Decision matrix for optimizing reaction conditions to preserve scaffold integrity.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • Hughes, R. O., et al. (2021).[3] Small molecule SARM1 inhibitors recapitulate the SARM1-/- phenotype and allow recovery of a metastable pool of axons. Cell Reports. (Details synthesis and handling of 5-iodoisoquinoline derivatives). Retrieved from [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. (Mechanistic grounding for activated isoquinoline reactivity). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-chloro-5-iodoisoquinoline via recrystallization. Due to the specific nature of this compound, a universal solvent may not be applicable, and this guide is designed to empower you to rationally select and optimize a suitable solvent system for your specific needs.

Understanding Recrystallization for this compound

Recrystallization is a powerful technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the this compound at an elevated temperature, while being a poor solvent for it at lower temperatures.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[1]

Given the structure of this compound, a halogenated aromatic heterocycle, we can anticipate that it will exhibit moderate solubility in a range of organic solvents.[4] The presence of the polarizable iodine and chlorine atoms, along with the nitrogen-containing ring system, will influence its interactions with different solvents.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A good starting point is to test single solvents of varying polarities. Based on the "like dissolves like" principle and data for similar halogenated aromatic compounds, consider the following solvents for initial screening:

  • Non-polar: Heptane, Hexane, Cyclohexane

  • Moderately Polar: Toluene, Dichloromethane, Ethyl Acetate

  • Polar Aprotic: Acetone, Tetrahydrofuran (THF)

  • Polar Protic: Ethanol, Methanol, Isopropanol

It is known that 1-chloroisoquinoline is insoluble in water, so aqueous systems are unlikely to be suitable for single-solvent recrystallization.[5]

Q2: My compound is soluble in all tested solvents at room temperature. What should I do?

If this compound is highly soluble in all common solvents at room temperature, a single-solvent recrystallization will be challenging, likely resulting in poor recovery.[6] In this scenario, a mixed-solvent system (also known as a solvent-antisolvent system) is the recommended approach.[7]

Q3: How do I select a suitable mixed-solvent system?

A mixed-solvent system consists of two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[7][8]

Common mixed-solvent pairs to consider include:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane[3]

  • Dichloromethane/Hexane

  • Toluene/Heptane

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[9] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

To remedy this, you can:

  • Add more solvent: This will lower the saturation point of the solution.

  • Lower the cooling temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2]

  • Use a lower-boiling point solvent system.

  • Scratch the inside of the flask: This can provide a nucleation site for crystal growth.[9]

Q5: How can I improve the yield of my recrystallization?

To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound.[6]

  • Allow for slow cooling to promote the formation of large, pure crystals.

  • Cool the flask in an ice bath after it has reached room temperature to maximize precipitation.[10]

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]

Experimental Protocol: Systematic Solvent Selection

This protocol outlines a systematic approach to identifying an optimal recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of solvents (see table below)

  • Small test tubes

  • Heating apparatus (hot plate or sand bath)

  • Vortex mixer (optional)

  • Pasteur pipettes

Procedure:

  • Initial Solubility Screening (Single Solvents): a. Place approximately 20-30 mg of crude this compound into several separate test tubes. b. To each test tube, add a different solvent dropwise at room temperature, vortexing or shaking after each addition, until a total of 1 mL has been added. c. Observe the solubility at room temperature. A good candidate solvent will show poor solubility at this stage. d. For the solvents in which the compound was poorly soluble, heat the test tubes gently. Add more solvent dropwise if necessary. e. An ideal single solvent will completely dissolve the compound at an elevated temperature. f. Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • Mixed-Solvent System Screening: a. If no suitable single solvent is found, select a "good" solvent in which the compound is highly soluble at room temperature from your initial screen. b. In a new test tube, dissolve ~30 mg of the compound in a minimal amount of the warm "good" solvent. c. Add a miscible "bad" solvent (one in which the compound is poorly soluble) dropwise with warming until the solution becomes persistently cloudy. d. Add a few drops of the "good" solvent until the solution becomes clear again. e. Allow the solution to cool slowly and observe crystal formation.

Data Presentation: Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100High1-chloroisoquinoline is insoluble in water.[5] Useful as an anti-solvent with polar organic solvents.
Ethanol78HighA common solvent for many organic compounds.[11]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56Medium-HighA versatile solvent, but its low boiling point can lead to rapid evaporation.[11]
Ethyl Acetate77MediumOften used in combination with alkanes.[11]
Dichloromethane40MediumA good solvent for many organic compounds, but its volatility can be a challenge.
Toluene111LowGood for aromatic compounds, but its high boiling point can be difficult to remove from crystals.[12]
Hexane69LowA common non-polar solvent and anti-solvent.[12]
Heptane98LowSimilar to hexane but with a higher boiling point.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_single_solvent Single Solvent Screening cluster_mixed_solvent Mixed Solvent Screening cluster_outcome Outcome start Place ~20-30 mg of crude compound in test tubes add_solvent Add 1 mL of various solvents at room temperature start->add_solvent observe_rt Observe solubility at room temperature add_solvent->observe_rt heat_insoluble Heat test tubes with poor room temperature solubility observe_rt->heat_insoluble Poorly soluble start_mixed Dissolve ~30 mg of crude in minimal hot 'good' solvent observe_rt->start_mixed Too soluble in all solvents observe_hot Observe solubility at elevated temperature heat_insoluble->observe_hot cool Cool to room temperature, then ice bath observe_hot->cool Fully dissolved crystals_single Crystal formation? cool->crystals_single crystals_single->start_mixed No success Optimal solvent/system identified crystals_single->success Yes add_bad Add 'bad' solvent dropwise until cloudy start_mixed->add_bad add_good Add 'good' solvent to clarify add_bad->add_good cool_mixed Cool to room temperature, then ice bath add_good->cool_mixed crystals_mixed Crystal formation? cool_mixed->crystals_mixed crystals_mixed->success Yes failure Proceed to alternative purification (e.g., chromatography) crystals_mixed->failure No

Caption: Workflow for selecting a recrystallization solvent.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.[9]- Boil off some of the solvent to increase the concentration and allow to cool again. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal of pure this compound.
Very low recovery of crystals - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - For hot filtration, use a pre-heated funnel and flask.
Crystals are colored or appear impure - The impurity is not effectively removed by this solvent system. - The cooling was too rapid, trapping impurities.- Try a different recrystallization solvent. - If the impurity is colored, consider adding a small amount of activated charcoal to the hot solution before filtration. - Ensure the solution cools slowly and undisturbed.
"Oiling out" - The solution is too concentrated. - The boiling point of the solvent is above the melting point of the compound. - Rapid cooling.[9]- Add more solvent to the hot solution to decrease the concentration. - Re-heat the oil in the solvent, add more of the "good" solvent (in a mixed system), and cool slowly.

References

  • Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC, NIH.
  • (n.d.). Isoquinoline synthesis. Retrieved February 24, 2026, from [Link]

  • Reddit. (2023, February 19).
  • (n.d.). Product Class 5: Isoquinolines.
  • (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]

  • Myers, A. G. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved February 24, 2026, from [Link]

  • (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved February 24, 2026, from [Link]

  • Sithambaresan, M. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification.
  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
  • (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]

  • Zhang, Y., et al. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.
  • LibreTexts Chemistry. (2021, March 5). 2.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2019, March 20).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 24, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 29).
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Reddit. (2017, January 24).
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

Sources

Validation & Comparative

Benchmarking 13C NMR Shifts: The 1,5-Disubstituted Isoquinoline Matrix

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark for the 13C NMR characterization of 1,5-disubstituted isoquinolines. It is designed for researchers requiring precise structural verification of regioisomers in drug discovery scaffolds (e.g., Rho-kinase inhibitors).[1]

Executive Summary

1,5-disubstituted isoquinolines represent a privileged scaffold in medicinal chemistry, distinct from their 1,4- or 1,8-isomers due to the specific "trans-annular" electronic communication between the pyridine (Ring A) and benzene (Ring B) systems.[1][2] Unlike the "peri" interactions seen in 1,8-isomers, the 1,5-substitution pattern relies on long-range inductive and resonance effects transmitted through the bridgehead carbons (C4a/C8a).[1][2]

This guide establishes a chemical shift matrix to distinguish this specific isomer, comparing it against monosubstituted baselines and providing a self-validating assignment protocol.

Part 1: Structural Anatomy & Electronic Environment[1][2][3]

Correct assignment begins with the IUPAC numbering, where the nitrogen atom is position 2.[1][2]

  • Ring A (Heterocyclic): Contains C1, N2, C3, C4.[2]

  • Ring B (Benzenoid): Contains C5, C6, C7, C8.[2]

  • Bridgehead: C4a and C8a.[1][2]

Key Electronic Features:

  • C1 (Imine-like): Typically the most deshielded carbon (

    
     150–160 ppm) due to the adjacent electronegative nitrogen and 
    
    
    
    character.[1]
  • C5 (Benzenoid): In unsubstituted isoquinoline, C5 resonates at

    
    126 ppm.[1][2] Substituents here cause significant shifts in the benzene ring but minimal perturbation to C1, serving as a diagnostic "isolation" marker.[1][2]
    
Visualization: Structural Logic

IsoquinolineStructure cluster_0 Electronic Zones C1 C1: Deshielded (150+ ppm) Sensitive to N-protonation Bridge Bridgehead (C4a/C8a) Signal Transducers C1->Bridge Inductive Effect C3 C3: $\alpha$-to-N (140-145 ppm) C5 C5: Benzenoid Substituent Dependent C5->Bridge Resonance Effect Bridge->C3 Weak Coupling

Figure 1: Electronic connectivity showing how C1 and C5 communicate through the bridgehead carbons.

Part 2: Comparative Chemical Shift Data

The following table synthesizes experimental data for the base isoquinoline scaffold and calculates the additive shifts for a model 1,5-disubstituted system (e.g., 1-Methyl-5-Hydroxyisoquinoline ).

Solvent: CDCl


 (referenced to 77.16 ppm).[1]
Carbon PositionIsoquinoline (Base) [1]1-Methyl (Effect)5-Hydroxy (Effect)1-Me-5-OH Isoquinoline (Predicted) Diagnostic Note
C1 152.5 +9.0 (Ipso)-0.2 (Long range)161.3 Quaternary. Most downfield signal.[1]
C3 143.1-0.5 (Meta)+0.1142.7Remains characteristic doublet in HSQC.[1]
C4 120.3-0.2-2.5 (Ortho-like)117.6Shielded by 5-OH (peri-like proximity).[1]
C4a 135.6+0.5+1.0137.1Bridgehead.[1][2]
C5 126.4 +0.1+28.5 (Ipso)155.0 Quaternary. Distinctive shift due to OH.[1]
C6 130.10.0-12.7 (Ortho)117.4Strongly shielded by OH.[1]
C7 127.00.0+1.5 (Meta)128.5Minimal change.[1]
C8 127.4-0.5-7.5 (Para)119.4Shielded by OH resonance.[1]
C8a 128.6-0.5-5.0123.1Bridgehead.[1]

Analysis of Deviations:

  • The C1 Shift: In 1-substituted derivatives, C1 moves significantly downfield (from ~152 to ~161 ppm for methyl).[1][2] This confirms substitution at the heterocyclic ring.[1][2]

  • The C5 Shift: The presence of an electron-donating group (OH, OMe) at C5 causes a massive downfield shift of C5 (~28-30 ppm) and significant upfield shielding of C6 and C8 (ortho/para positions).[1]

  • Regioisomer Distinction: In a 1,4-disubstituted isomer, the C5 signal would remain a doublet (C-H) in HSQC, whereas in the 1,5-isomer , C5 is a quaternary singlet.[1][2] This is the primary discriminator.

Part 3: Experimental Protocol (Self-Validating)

To unambiguously assign a 1,5-disubstituted isoquinoline, follow this "Triangulation Method."

Step 1: Sample Preparation[1][2]
  • Solvent: Use DMSO-d

    
      if the substituent is polar (OH, NH
    
    
    
    ) to prevent aggregation and sharpen exchangeable protons.[1] Use CDCl
    
    
    for non-polar derivatives.[1][2]
  • Concentration: >10 mg/mL is recommended for clear quaternary carbon detection in 13C experiments.[1][2]

Step 2: Acquisition Parameters[3]
  • 1D 13C: Set relaxation delay (

    
    ) to 2-3 seconds . C1 and C5 are quaternary and relax slowly; insufficient delay will suppress these key signals.[1][2]
    
  • HMBC: Optimize for long-range coupling (

    
    ). This is critical for connecting H3 to C1 and H4 to C5.[1][2]
    
Step 3: Assignment Workflow

Use the following logic flow to validate the structure.

AssignmentWorkflow Start Start: Acquire 1D 1H, 13C, HSQC, HMBC Step1 Identify C1 (Quaternary) Look for signal >155 ppm Start->Step1 Decision1 Does C1 correlate to any proton in HSQC? Step1->Decision1 Branch1 Yes (Unsubstituted C1) Decision1->Branch1 Signal in HSQC Branch2 No (Substituted C1) Decision1->Branch2 Empty in HSQC Step2 Check HMBC from H3 Confirm correlation to C1 Branch2->Step2 Step3 Identify C5 (Quaternary) Look for substituent effect (e.g., ~155 ppm for C-OH) Step2->Step3 Step4 Verify Bridgehead (C4a/C8a) HMBC from H3 -> C4a HMBC from H4 -> C8a Step3->Step4 Conclusion Structure Validated: 1,5-Disubstituted Step4->Conclusion

Figure 2: Logic gate for distinguishing 1-substituted carbons using HSQC/HMBC data.

References
  • Canadian Journal of Chemistry. 13C magnetic resonance spectra of some isoquinoline alkaloids. (Provides base isoquinoline and 1-substituted shifts).

  • Organic Chemistry Data. 13C NMR Chemical Shifts - Heterocycles. (Standard reference for pyridine/benzene increments).

  • ChemicalBook. Isoquinoline 13C NMR Spectrum. (Verification of unsubstituted baseline).

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. (Experimental data for substituted isoquinoline systems).

Sources

A Comparative Guide to Validated Synthesis Routes for 1-Chloro-5-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparative analysis of validated synthetic routes for 1-Chloro-5-iodoisoquinoline, a critical intermediate in the development of advanced therapeutics, notably as a precursor to potent SARM1 (Sterile Alpha and Toll/Interleukin Receptor motif-containing 1) inhibitors. We dissect two primary strategies: a chlorination-first approach starting from isoquinoline-N-oxide and an iodination-first approach starting from isoquinoline. Each route is evaluated based on chemical rationale, experimental yield, scalability, and regioselectivity. This document furnishes researchers, chemists, and drug development professionals with the in-depth technical data and step-by-step protocols required to make informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural framework serves as a versatile scaffold for constructing more complex molecules, particularly in the realm of drug discovery. The distinct electronic properties imparted by the chloro and iodo substituents at the C1 and C5 positions, respectively, allow for selective downstream functionalization through various cross-coupling reactions.[3]

Recently, the isoquinoline core has been identified as a key pharmacophore for inhibiting SARM1, an enzyme central to the execution of programmed axon degeneration.[4][5] Specifically, 5-substituted isoquinolines have shown promise, with the 5-iodo substituent dramatically improving potency.[5] Consequently, reliable and efficient access to this compound is paramount for advancing research into neurodegenerative diseases. This guide compares the most viable synthetic pathways to this key intermediate, providing a robust framework for its laboratory-scale and potential pilot-scale production.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two logical retrosynthetic pathways, primarily differing in the sequence of halogen introduction:

  • Route 1: Chlorination-First Strategy: This route commences with the chlorination of an activated isoquinoline precursor at the C1 position, followed by a highly regioselective iodination at the C5 position.

  • Route 2: Iodination-First Strategy: This alternative pathway begins with the direct iodination of the isoquinoline core at the C5 position, followed by the more challenging introduction of a chlorine atom at C1.

This guide will demonstrate that while both routes are chemically plausible, the Chlorination-First Strategy offers a more direct, higher-yielding, and well-documented approach based on current literature.

Route 1: Chlorination-First, Iodination-Second

This strategy is arguably the most efficient and validated pathway. It leverages the activation of the C1 position towards nucleophilic substitution by forming an N-oxide, followed by a highly regioselective electrophilic iodination on the electron-rich benzene moiety of the isoquinoline ring system.

Workflow Diagram

Route 1 Workflow cluster_0 Step 1: C1-Chlorination cluster_1 Step 2: C5-Iodination Isoquinoline-N-Oxide Isoquinoline-N-Oxide 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-Oxide->1-Chloroisoquinoline POCl₃, 105 °C This compound This compound 1-Chloroisoquinoline->this compound NIS, TfOH, < -5 °C

Caption: Workflow for Route 1: Chlorination followed by Iodination.

Scientific Rationale

Step 1: Chlorination. The conversion of isoquinoline to its N-oxide derivative activates the heterocyclic ring. The oxygen atom withdraws electron density, making the C1 position highly electrophilic and susceptible to nucleophilic attack. Treatment with phosphoryl chloride (POCl₃) serves a dual purpose: it acts as a chlorinating agent and facilitates the deoxygenation of the N-oxide, regenerating the aromatic isoquinoline system to yield 1-chloroisoquinoline.[6][7] This is a classic and reliable transformation for heteroaromatic N-oxides.

Step 2: Iodination. The subsequent iodination is an electrophilic aromatic substitution. The use of N-Iodosuccinimide (NIS) as the iodine source in a superacidic medium like trifluoromethanesulfonic acid (TfOH) is key.[8] The acid protonates the isoquinoline nitrogen, which deactivates the pyridine ring towards electrophilic attack. This directs the substitution to the benzenoid ring, with a strong preference for the C5 and C8 positions. The C5 position is sterically more accessible, leading to high regioselectivity for the desired 5-iodo product.[8][9]

Experimental Protocols & Data

Protocol for Step 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [6][7]

  • Under an inert atmosphere, cool a flask containing isoquinoline-N-oxide (20.0 g) in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 200 mL) dropwise to the flask, maintaining the low temperature.

  • After the addition is complete, heat the reaction mixture to 105 °C and allow it to reflux overnight.

  • Upon reaction completion, remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully quench the residue by pouring it onto ice water and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 1-chloroisoquinoline.

Protocol for Step 2: Synthesis of this compound [8]

  • In a nitrogen-purged flask, dissolve 1-chloroisoquinoline in trifluoromethanesulfonic acid (TfOH) at a concentration of approximately 0.3-1.5 mmol/mL.

  • Cool the reaction mixture to below -5 °C (an optimal temperature of -10 °C is cited).

  • Add N-Iodosuccinimide (NIS) (1.0 to 1.5 molar equivalents) portion-wise while maintaining the temperature below -5 °C.

  • Stir the reaction for 1-5 hours (typically 2 hours) at this temperature.

  • After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by carefully adding it to a stirred, chilled alkaline solution (e.g., saturated sodium bicarbonate or dilute NaOH).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Summary: Route 1
StepStarting MaterialKey ReagentsConditionsYieldPurity
1 Isoquinoline-N-OxidePOCl₃105 °C, overnight~85%[6][7]>96% (HPLC)[6]
2 1-ChloroisoquinolineNIS, TfOH-10 °C, 2h>80% (up to 92.8%)[8]High (regioselective)
Overall ~68-79%

Route 2: Iodination-First, Chlorination-Second

This approach reverses the sequence of halogenation, starting with the direct C-H iodination of isoquinoline. While the initial step is efficient, the subsequent chlorination of the C1 position is less direct and presents greater synthetic challenges.

Workflow Diagram

Route 2 Workflow cluster_0 Step 1: C5-Iodination cluster_1 Step 2: C1-Chlorination (Proposed) Isoquinoline Isoquinoline 5-Iodoisoquinoline 5-Iodoisoquinoline Isoquinoline->5-Iodoisoquinoline NIS, TfOH, < -5 °C 5-Iodo-1(2H)-isoquinolinone 5-Iodo-1(2H)-isoquinolinone 5-Iodoisoquinoline->5-Iodo-1(2H)-isoquinolinone Oxidation This compound This compound 5-Iodo-1(2H)-isoquinolinone->this compound Chlorinating Agent (e.g., POCl₃)

Caption: Workflow for Route 2: Iodination followed by a multi-step Chlorination.

Scientific Rationale

Step 1: Iodination. As described in Route 1, the reaction of isoquinoline with NIS in TfOH provides a highly efficient and regioselective pathway to 5-iodoisoquinoline.[8] This direct C-H functionalization avoids the need for a pre-functionalized starting material like 5-aminoisoquinoline.

Step 2: Chlorination. Introducing a chlorine atom at the C1 position of 5-iodoisoquinoline is not a straightforward substitution. The C1 position is not sufficiently electrophilic for direct nucleophilic attack. Therefore, a common and logical strategy involves a two-step sequence:

  • Oxidation to Isoquinolinone: The 5-iodoisoquinoline must first be converted to 5-iodo-1(2H)-isoquinolinone. This can be achieved through various methods, though it adds a step to the overall synthesis.

  • Chlorination of Isoquinolinone: The resulting lactam (isoquinolinone) can then be treated with a standard chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride to replace the carbonyl oxygen with a chlorine atom, yielding the final product.

This indirect approach for the chlorination step makes Route 2 inherently less efficient than Route 1.

Experimental Protocols & Data

Protocol for Step 1: Synthesis of 5-Iodoisoquinoline [8]

  • In a nitrogen-purged flask, dissolve isoquinoline in trifluoromethanesulfonic acid (TfOH).

  • Cool the mixture to below -5 °C.

  • Add N-Iodosuccinimide (NIS) portion-wise while maintaining the low temperature.

  • Stir for 1-5 hours until the reaction is complete.

  • Work up the reaction using an alkaline quench and organic extraction as described in Route 1, Step 2.

Discussion of Step 2: Synthesis of this compound A validated one-pot protocol for this transformation is not readily available in the surveyed literature. The synthesis would proceed via the formation of 5-iodo-1(2H)-isoquinolinone, followed by chlorination. While standard procedures for converting isoquinolinones to 1-chloroisoquinolines exist, they would need to be adapted and optimized for this specific substrate, potentially impacting the overall yield.

Data Summary: Route 2
StepStarting MaterialKey ReagentsConditionsYieldPurity
1 IsoquinolineNIS, TfOH< -5 °C, 1-5h~88%[8]High (regioselective)
2a 5-IodoisoquinolineOxidizing AgentVariesNot specifiedNot specified
2b 5-Iodo-1(2H)-isoquinolinonePOCl₃ or similarVariesNot specifiedNot specified
Overall <88% (multi-step)

Comparative Analysis and Recommendation

FeatureRoute 1 (Chlorination-First)Route 2 (Iodination-First)
Starting Material Isoquinoline-N-OxideIsoquinoline
Number of Steps 23 (or more)
Overall Yield Good to Excellent (~68-79%)Moderate (likely <70% due to extra steps)
Key Reagents POCl₃, NIS, TfOHNIS, TfOH, Oxidant, POCl₃
Regioselectivity Excellent in both stepsExcellent in Step 1; Step 2 is site-specific
Validation Level High; both steps are well-documented.High for Step 1; Step 2 is a proposed sequence.
Primary Advantage Direct, efficient, and high-yielding.Starts from the more basic material, isoquinoline.
Primary Challenge Requires preparation of Isoquinoline-N-Oxide.The C1-chlorination step is indirect and multi-step.
Conclusion

Based on the available scientific literature, Route 1 (Chlorination-First, Iodination-Second) is the superior and recommended pathway for the synthesis of this compound. It is a robust, high-yielding, two-step process where each transformation is well-documented and proceeds with excellent control of regioselectivity. The initial preparation of isoquinoline-N-oxide is a standard procedure that is well worth the effort for the efficiency it imparts on the subsequent chlorination.

Route 2, while starting from a more fundamental material, is hampered by the lack of a direct method for chlorinating the C1 position. The necessary multi-step conversion through an isoquinolinone intermediate adds complexity and is likely to reduce the overall yield, making it a less attractive option for efficient material production.

For researchers and drug development professionals requiring reliable access to this compound, focusing development and scale-up efforts on the Chlorination-First strategy is the most logical and evidence-based decision.

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